Technical Documentation Center

2-Amino-4-(2-chlorophenyl)butanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-4-(2-chlorophenyl)butanoic acid
  • CAS: 1251999-74-2

Core Science & Biosynthesis

Foundational

The Chemical, Structural, and Synthetic Profiling of 2-Amino-4-(2-chlorophenyl)butanoic Acid in Advanced Peptidomimetics

As a Senior Application Scientist specializing in peptide engineering and drug discovery, I frequently encounter the limitations of proteinogenic amino acids—namely, their susceptibility to enzymatic degradation and poor...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in peptide engineering and drug discovery, I frequently encounter the limitations of proteinogenic amino acids—namely, their susceptibility to enzymatic degradation and poor membrane permeability. To overcome these bottlenecks, the strategic incorporation of unnatural amino acids is paramount.

This technical guide provides an in-depth analysis of 2-Amino-4-(2-chlorophenyl)butanoic acid , a highly specialized homophenylalanine derivative. We will explore its physicochemical properties, its mechanistic role in enhancing drug-likeness, and the field-proven synthetic protocols required for its successful incorporation into complex peptide backbones.

Physicochemical Profiling & Structural Dynamics

2-Amino-4-(2-chlorophenyl)butanoic acid (also referred to as an


-amino-2-chlorobenzenebutanoic acid derivative) is an unnatural amino acid characterized by an extended aliphatic side chain and an ortho-chloro substituted aromatic ring[1][2].

To establish a baseline for synthetic planning, the quantitative physicochemical properties of this compound are summarized below:

PropertyValue
Chemical Name 2-Amino-4-(2-chlorophenyl)butanoic acid
CAS Number 1251999-74-2
Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
Standard Commercial Purity

95% (HPLC)
Structural Classification Unnatural homophenylalanine derivative

Data supported by commercial chemical profiling[2][3].

Mechanistic Rationale in Drug Design

The decision to replace a standard phenylalanine residue with 2-Amino-4-(2-chlorophenyl)butanoic acid is driven by precise pharmacokinetic objectives. In my experience optimizing macrocyclic peptides, this specific substitution fundamentally alters the molecule's interaction with biological systems through three distinct mechanisms:

  • Steric Shielding & Proteolytic Resistance: The addition of a methylene group (homophenylalanine backbone) increases side-chain flexibility, but the bulky ortho-chloro substitution restricts the rotameric conformational space of the aromatic ring. This steric bulk effectively shields adjacent peptide bonds from the active sites of endogenous proteases, significantly extending the molecule's in vivo half-life.

  • Halogen Bonding & Target Affinity: The chlorine atom acts as a highly directional Lewis acid (sigma-hole), allowing it to participate in halogen bonding with Lewis bases (e.g., backbone carbonyls) within a target protein's binding pocket. This can exponentially increase binding affinity compared to unhalogenated analogs[4].

  • Lipophilicity & Membrane Permeability: Achieving oral bioavailability in peptide therapeutics is notoriously difficult. The incorporation of the hydrophobic chlorophenyl group increases the overall lipophilicity of the peptide. In the context of cyclic peptide libraries, this modification is a proven strategy to facilitate passive transcellular diffusion across lipid bilayers, thereby enhancing "drug-likeness"[5].

Pharm_Impact Core 2-Chloro-homophenylalanine Residue Prop1 Steric Shielding (Restricted Rotamers) Core->Prop1 Prop2 Halogen Bonding (Cl atom) Core->Prop2 Prop3 Increased Lipophilicity (Hydrophobic Bulk) Core->Prop3 Out1 Proteolytic Resistance (In vivo stability) Prop1->Out1 Out2 Enhanced Target Affinity (Directed interactions) Prop2->Out2 Out3 Membrane Permeability (Transcellular diffusion) Prop3->Out3

Logical relationship of 2-chloro substitution on pharmacokinetic properties.

Synthetic Workflows & Incorporation Protocols

Integrating sterically hindered unnatural amino acids into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) requires optimized coupling conditions. Standard carbodiimide reagents (like DIC/HOBt) often fail to achieve complete conversion due to the steric clash introduced by the ortho-chloro homophenylalanine side chain.

To ensure high-fidelity coupling, I mandate the use of highly reactive uronium/aminium salts—specifically HATU —paired with a strong, non-nucleophilic base like DIPEA [6]. Furthermore, to maintain scientific integrity, this protocol is designed as a self-validating system utilizing the Kaiser test to definitively confirm reaction completion before proceeding.

Step-by-Step Fmoc-SPPS Protocol
  • Resin Preparation: Swell the Fmoc-protected peptide-resin in anhydrous N,N-dimethylformamide (DMF) for 30 minutes to maximize surface area exposure.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for two cycles (5 minutes, then 10 minutes) to expose the primary amine. Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine, which could otherwise neutralize the coupling reagents[6].

  • Amino Acid Activation (Causality Check): In a separate vial, dissolve 4 equivalents of Fmoc-2-Amino-4-(2-chlorophenyl)butanoic acid and 4 equivalents of HATU in a minimal volume of DMF. Add 8 equivalents of DIPEA. Note: Pre-activation should not exceed 2 minutes to prevent epimerization of the unnatural amino acid.

  • Coupling Reaction: Transfer the activated amino acid solution to the resin. Agitate at room temperature for 90 minutes. The superior leaving group generated by HATU (an HOAt ester) is critical here to drive the acylation forward despite the steric bulk of the chlorophenyl group.

  • System Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser test.

    • Colorless/Yellow beads: Indicates complete acylation of free amines. Proceed to step 6.

    • Blue beads: Indicates incomplete coupling. Do not proceed. Perform a second coupling cycle using fresh reagents to prevent deletion sequences.

  • Washing: Wash the resin with DMF (5 × 1 min) and dichloromethane (DCM) (3 × 1 min) to purge unreacted reagents before initiating the next synthesis cycle.

SPPS_Workflow Step1 1. Resin Preparation (Swell in DMF) Step2 2. Fmoc Deprotection (20% Piperidine) Step1->Step2 Step3 3. Amino Acid Activation (HATU / DIPEA) Step2->Step3 Step4 4. Coupling Reaction (Add to Resin) Step3->Step4 Overcomes Steric Hindrance Step5 5. Validation (Kaiser Test) Step4->Step5 Branch1 Negative (Colorless) Proceed to next cycle Step5->Branch1 Branch2 Positive (Blue) Repeat Coupling Step5->Branch2 Branch2->Step3

Fmoc-SPPS workflow for sterically hindered unnatural amino acids.

Upstream Synthesis of the Unnatural Amino Acid

For researchers interested in the de novo synthesis of 2-Amino-4-(2-chlorophenyl)butanoic acid rather than commercial procurement, the upstream chemical generation of homophenylalanine derivatives relies on advanced organometallic or biocatalytic routes.

Historically, enantiomerically pure homophenylalanines are synthesized via the palladium-catalyzed cross-coupling of zinc reagents (derived from protected iodo-alanine or aspartic acid) with corresponding aryl iodides (e.g., 2-chloroiodobenzene)[7]. More recently, highly efficient enzymatic-chemical cascade catalysis using engineered phenylalanine dehydrogenases has emerged as a scalable, green-chemistry alternative for producing L-homophenylalanine building blocks with >99% enantiomeric excess[8].

References
  • Reagentia - 2-Amino-4-(2-chlorophenyl)butanoic acid (1 x 1 g). Retrieved from:[Link]

  • Google Patents - Cyclic peptide compound having high membrane permeability, and library containing same.
  • ACS Publications - Concise Synthesis of Enantiomerically Pure Phenylalanine, Homophenylalanine, and Bishomophenylalanine Derivatives Using Organozinc Chemistry. Retrieved from:[Link]

  • NIH / PubMed - Efficient Production of L-Homophenylalanine by Enzymatic-Chemical Cascade Catalysis. Retrieved from:[Link]

Sources

Exploratory

molecular structure and weight of 2-Amino-4-(2-chlorophenyl)butanoic acid

The following technical guide provides an in-depth analysis of 2-Amino-4-(2-chlorophenyl)butanoic acid , also known as o-Chlorohomophenylalanine . This document is structured for researchers and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-Amino-4-(2-chlorophenyl)butanoic acid , also known as o-Chlorohomophenylalanine . This document is structured for researchers and drug development professionals, focusing on structural properties, synthesis methodologies, and analytical characterization.

Synonyms: o-Chlorohomophenylalanine; 2-Amino-4-(2-chlorophenyl)butyric acid CAS Registry Number: 1251999-74-2 (Racemic) | 1260606-19-6 (R-isomer)

Molecular Identity & Physicochemical Core[2][3][4]

Structural Definition

2-Amino-4-(2-chlorophenyl)butanoic acid is a non-proteinogenic


-amino acid. Structurally, it is a derivative of butanoic acid with an amino group at the 

-position (C2) and a 2-chlorophenyl substituent at the

-position (C4). It serves as a chlorinated analog of homophenylalanine , a critical scaffold in medicinal chemistry for extending peptide side chains to probe hydrophobic pockets in enzymes (e.g., ACE, NEP) and GPCRs.

Distinction Note: Do not confuse this compound with Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid), which is a


-amino acid used as a GABA-B agonist. The target molecule discussed here is an 

-amino acid.
Physicochemical Data Table
PropertyValue / Description
Molecular Formula C₁₀H₁₂ClNO₂
Molecular Weight 213.66 g/mol
Monoisotopic Mass 213.0556 Da
Physical State White to off-white crystalline powder
Solubility Sparingly soluble in water; Soluble in 1N HCl, 1N NaOH, DMSO
pKa (Calculated)

-COOH: ~2.3
LogP (Predicted) ~1.8 - 2.1 (More lipophilic than homophenylalanine due to Cl)
Stereochemistry Chiral center at C2.[1][2][3][4] Available as (R), (S), or Racemic.[5]
Structural Visualization

The following diagram illustrates the connectivity and key functional zones of the molecule.

MolecularStructure Figure 1: Structural connectivity of 2-Amino-4-(2-chlorophenyl)butanoic acid. Core Butanoic Acid Backbone (C1-C4) AlphaAmino α-Amino Group (Position 2) Core->AlphaAmino C2 Substitution GammaAryl 2-Chlorophenyl Group (Position 4) Core->GammaAryl C4 Attachment Chlorine Chlorine Atom (Ortho Position) GammaAryl->Chlorine Ortho-substitution

Synthesis Methodologies

The synthesis of 2-Amino-4-(2-chlorophenyl)butanoic acid typically follows routes established for non-proteinogenic amino acids. The Phase-Transfer Catalyzed (PTC) Alkylation of a glycine equivalent is the preferred laboratory method due to its modularity and potential for enantioselective control.

Protocol: Alkylation of Glycine Schiff Base (O'Donnell Method)

This protocol utilizes a benzophenone imine of glycine ethyl ester (O'Donnell's reagent) alkylated with 2-chlorophenethyl bromide.

Reagents:

  • Substrate: N-(Diphenylmethylene)glycine ethyl ester

  • Electrophile: 1-(2-Bromoethyl)-2-chlorobenzene

  • Base: Potassium hydroxide (KOH) or Cesium Hydroxide (CsOH)

  • Catalyst: Tetrabutylammonium bromide (TBAB) or chiral quaternary ammonium salt (for asymmetric synthesis)

  • Solvent: Toluene or Dichloromethane (DCM)

Step-by-Step Workflow:

  • Preparation of Electrophile:

    • Synthesize 1-(2-bromoethyl)-2-chlorobenzene from 2-chlorophenylacetic acid via reduction (LiAlH₄) to the alcohol, followed by bromination (PBr₃).

  • Phase Transfer Alkylation:

    • Dissolve N-(Diphenylmethylene)glycine ethyl ester (1.0 eq) and the electrophile (1.1 eq) in Toluene.

    • Add TBAB (0.1 eq) and finely powdered KOH (5.0 eq).

    • Stir vigorously at 0°C to Room Temperature (RT) for 12–24 hours. Monitor by TLC (Hexane/EtOAc).

  • Hydrolysis (Deprotection):

    • Filter the reaction mixture and concentrate the filtrate.[6]

    • Dissolve the residue in THF/1N HCl (1:1) and stir for 2 hours to cleave the imine and ester groups.

    • Note: Stronger acid (6N HCl, reflux) may be required to fully hydrolyze the ethyl ester to the free acid.

  • Purification:

    • Wash the aqueous layer with ether to remove benzophenone.

    • Adjust pH to ~6.0 (isoelectric point) with dilute ammonia to precipitate the zwitterionic amino acid.

    • Recrystallize from Water/Ethanol.

Synthesis Workflow Diagram

SynthesisWorkflow Figure 2: Synthetic route via Phase-Transfer Catalyzed Alkylation. Start Start: 2-Chlorophenylacetic Acid Step1 1. Reduction & Bromination (-> 2-Chlorophenethyl bromide) Start->Step1 LiAlH4; PBr3 Step2 2. PTC Alkylation (Glycine Schiff Base + Base + Catalyst) Step1->Step2 Electrophile Addition Step3 3. Acid Hydrolysis (Cleave Imine & Ester) Step2->Step3 1N HCl / THF End Final Product: 2-Amino-4-(2-chlorophenyl)butanoic acid Step3->End pH Adjustment (pI ~6)

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical parameters should be met.

Nuclear Magnetic Resonance (NMR)
  • Solvent: D₂O (with NaOD) or DMSO-d₆.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       12.5 (br s, 1H, COOH)
      
    • 
       8.2 (br s, 3H, NH₃⁺)
      
    • 
       7.1–7.5 (m, 4H, Ar-H) – Distinct multiplet for ortho-substituted ring.
      
    • 
       3.8 (t, 1H, 
      
      
      
      -CH)
    • 
       2.6–2.8 (m, 2H, 
      
      
      
      -CH₂-Ar)
    • 
       2.0–2.2 (m, 2H, 
      
      
      
      -CH₂)
  • ¹³C NMR:

    • Carbonyl (COOH): ~171 ppm

    • 
      -Carbon: ~53 ppm
      
    • Aromatic Carbons: ~127–134 ppm (C-Cl ipso carbon shifted)

    • Aliphatic Carbons: ~30 ppm (

      
      ), ~28 ppm (
      
      
      
      )
Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Observed Ion: [M+H]⁺ = 214.06 (³⁵Cl) and 216.06 (³⁷Cl).

  • Isotope Pattern: Distinct 3:1 ratio for ³⁵Cl:³⁷Cl, confirming mono-chlorination.

HPLC Method (Chiral Resolution)

For separating enantiomers (if asymmetric synthesis was not used):

  • Column: Crownpak CR(+) or Chiralpak ZWIX(+).

  • Mobile Phase: Perchloric acid (pH 1.5) or MeOH/Acetonitrile with acidic buffer.

  • Detection: UV at 210 nm and 254 nm.

Applications in Drug Development

Peptidomimetics & Conformational Restriction

2-Amino-4-(2-chlorophenyl)butanoic acid is used to replace Phenylalanine (Phe) or Homophenylalanine (Hphe) in peptide sequences.

  • Lipophilicity: The ortho-chloro substituent increases lipophilicity (LogP) and metabolic stability against proteases.

  • Steric Clash: The chlorine atom at the ortho position introduces steric bulk that restricts the rotation of the side chain, locking the peptide into specific active conformations (e.g., in ACE inhibitors or Enkephalin analogs).

Scaffold for Small Molecule Inhibitors

This moiety serves as a pharmacophore in:

  • Neutral Endopeptidase (NEP) Inhibitors: The hydrophobic side chain fits into the S1' pocket of zinc metalloproteases.

  • HCV Protease Inhibitors: Used as a P1 or P2 building block to enhance potency via halogen bonding or hydrophobic filling.

References

  • PubChem. 2-Amino-4-(2-chlorophenyl)butanoic acid - Compound Summary. National Library of Medicine. Available at: [Link]

  • O'Donnell, M. J. (2004).

Sources

Foundational

An In-Depth Technical Guide to the Thermodynamic Solubility of 2-Amino-4-(2-chlorophenyl)butanoic acid

For Researchers, Scientists, and Drug Development Professionals Executive Summary The thermodynamic solubility of an active pharmaceutical ingredient (API) is a fundamental physicochemical property that governs its disso...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thermodynamic solubility of an active pharmaceutical ingredient (API) is a fundamental physicochemical property that governs its dissolution, absorption, and ultimate bioavailability. This guide provides a comprehensive theoretical and practical framework for the characterization of 2-Amino-4-(2-chlorophenyl)butanoic acid, a novel amino acid derivative. In the absence of existing empirical data for this specific compound, this document synthesizes first-principle concepts with predictive analysis and established, authoritative methodologies. We delve into the molecular structure's influence on solubility, the critical role of pH and ionization, and the energetic barriers presented by the crystal lattice. The core of this guide is a detailed, field-proven protocol for the saturation shake-flask method, the gold standard for equilibrium solubility determination, grounded in guidelines from the United States Pharmacopeia (USP). This document is designed to equip researchers with the necessary tools to accurately measure, interpret, and predict the solubility behavior of this and similar novel chemical entities.

Introduction: The Imperative of Solubility in Drug Development

2-Amino-4-(2-chlorophenyl)butanoic acid is a non-proteinogenic amino acid featuring a chlorophenyl moiety, suggesting its potential as a scaffold in medicinal chemistry for developing novel therapeutics. Its structure is provided in Figure 1.

Figure 1. Chemical Structure of 2-Amino-4-(2-chlorophenyl)butanoic acid (Structure generated based on IUPAC name)

The journey of a drug from administration to its site of action is profoundly influenced by its ability to dissolve in aqueous physiological fluids. Thermodynamic, or equilibrium, solubility represents the maximum concentration of a substance that can be dissolved in a given solvent system at equilibrium.[1] It is a distinct and more fundamental measure than kinetic solubility, which assesses the point of precipitation from a solution initially prepared in an organic solvent like DMSO.[2]

An accurate determination of thermodynamic solubility is critical for:

  • Biopharmaceutics Classification System (BCS): Classifying a drug based on its solubility and permeability, which can allow for biowaivers of in vivo bioequivalence studies.[3]

  • Formulation Development: Guiding the selection of appropriate excipients, delivery technologies (e.g., co-solvents, complexing agents), and dosage forms.[4]

  • Preclinical and Clinical Studies: Ensuring that the administered dose can be fully dissolved in the gastrointestinal tract to allow for absorption.

Theoretical & Predictive Framework for Solubility

The solubility of 2-Amino-4-(2-chlorophenyl)butanoic acid is dictated by a balance of forces: the interactions of the molecule with the solvent and the strength of the intermolecular forces holding its solid crystal lattice together.

Key Physicochemical Drivers
  • Molecular Structure: The molecule is amphipathic. The amino acid "head" (carboxylic acid and amine groups) is polar and capable of ionization, promoting aqueous solubility. Conversely, the 2-chlorophenyl group is nonpolar and lipophilic, which tends to decrease water solubility.

  • Crystal Lattice Energy: For a solid to dissolve, energy must be supplied to overcome the forces holding the molecules together in their crystal lattice. Compounds with strong, stable crystal structures (often indicated by a high melting point) generally exhibit lower solubility.[5] This relationship is quantitatively captured in the General Solubility Equation (GSE) proposed by Yalkowsky.[5][6][7]

    log S = 0.5 - 0.01(MP - 25) - logP

    Where S is the molar solubility, MP is the melting point in Celsius, and logP is the octanol-water partition coefficient. This equation underscores the necessity of determining the melting point as a first step in characterization.

  • Lipophilicity (logP): The logP value represents the ratio of a compound's concentration in an organic phase (octanol) to an aqueous phase at equilibrium.[8] It is a key measure of lipophilicity. A higher logP value, as contributed by the chlorophenyl group, correlates with lower aqueous solubility.[9]

  • Ionization (pKa) and pH: As an amino acid, the compound possesses both an acidic carboxylic group and a basic amino group. Its net charge is therefore highly dependent on the pH of the surrounding medium. The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of ionized to un-ionized forms of the molecule. The solubility of the ionized forms is significantly higher than that of the neutral, zwitterionic form.[3] Consequently, the compound's solubility will be lowest near its isoelectric point (pI) and will increase dramatically at pH values below the acidic pKa and above the basic pKa.

G cluster_low_ph Low pH (pH < pKa1) cluster_pi Isoelectric Point (pH ≈ pI) cluster_high_ph High pH (pH > pKa2) cation Cationic Form (High Solubility) -COOH, -NH3+ zwitterion Zwitterionic Form (Low Solubility) -COO-, -NH3+ cation->zwitterion pH increases zwitterion->cation pH decreases anion Anionic Form (High Solubility) -COO-, -NH2 zwitterion->anion pH increases anion->zwitterion pH decreases protonation Protonation (H+ added) deprotonation Deprotonation (H+ removed)

Ionization states of 2-Amino-4-(2-chlorophenyl)butanoic acid vs. pH.
Predictive Analysis

As no experimental data for 2-Amino-4-(2-chlorophenyl)butanoic acid is publicly available, its physicochemical properties must be predicted using computational models and by analogy to similar structures. These predictions provide a critical starting point for experimental design.

PropertyPredicted ValueRationale & Implication for Solubility
Acidic pKa (pKa₁) ~2.2 ± 0.5Typical for a carboxylic acid on an amino acid. The molecule will be positively charged and highly soluble at pH < 2.
Basic pKa (pKa₂) ~9.5 ± 0.5Typical for an α-amino group. The molecule will be negatively charged and highly soluble at pH > 10.
logP ~1.8 ± 0.5Based on calculations for isomers like Baclofen (-1) and other chlorophenyl-containing amino acids.[10] This moderate lipophilicity suggests that the intrinsic solubility of the neutral form will be low.
Melting Point (MP) UnknownThis is a critical unknown. A high melting point (>200°C) would suggest strong crystal lattice forces and contribute to low intrinsic solubility, per the GSE.

Predicted Solubility Behavior: The compound is expected to exhibit a classic "U-shaped" pH-solubility profile, with a minimum solubility at its isoelectric point (pI ≈ 5.8) and significantly increased solubility in acidic and alkaline conditions.

Experimental Protocol: The Saturation Shake-Flask Method

The saturation shake-flask method is the universally recognized gold-standard for determining thermodynamic equilibrium solubility.[11] The following protocol is based on guidelines from the USP General Chapter <1236> and the World Health Organization (WHO).[4][12][13]

Causality Behind Experimental Choices
  • Why use excess solid? To ensure the solution becomes saturated and that a true equilibrium can be established between the dissolved and undissolved states. A 30-40% excess is recommended.[13]

  • Why control temperature? Solubility is temperature-dependent. For biopharmaceutical applications, 37 ± 1 °C is used to simulate physiological conditions.[13]

  • Why agitate for an extended period? To overcome kinetic barriers to dissolution and ensure the system reaches thermodynamic equilibrium. 24 to 72 hours is a standard range.[11]

  • Why measure final pH? The addition of an acidic/basic compound can alter the buffer's pH, especially if the compound's concentration is high. The final, measured pH is the true value at which the solubility was determined.[11]

Step-by-Step Methodology
  • Preparation of Media: Prepare a series of aqueous buffers covering the physiological and chemical range (e.g., pH 1.2, 2.0, 3.0, 4.5, 5.8, 6.8, 7.4, 8.0, 10.0). Use standard buffer systems (e.g., HCl, acetate, phosphate) as recommended by the USP.

  • Sample Preparation: Weigh an amount of 2-Amino-4-(2-chlorophenyl)butanoic acid into separate, inert vials (e.g., glass) for each buffer condition. The amount should be sufficient to exceed the expected solubility and leave visible solid material after equilibration.

  • Equilibration: Add a precise volume of the respective buffer to each vial. Seal the vials tightly and place them in an orbital shaker or similar agitation device capable of maintaining a constant temperature (e.g., 37 °C). Agitate at a speed sufficient to keep the solid suspended without creating a vortex.[13]

  • Equilibrium Confirmation (Self-Validation): To ensure equilibrium has been reached, take samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not significantly change between the later time points.

  • Phase Separation: After the equilibration period, stop agitation and allow the suspension to settle. Separate the solid from the liquid phase.

    • Method A (Preferred): Centrifugation. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes). Carefully collect the clear supernatant for analysis.

    • Method B: Filtration. Use a chemically inert syringe filter (e.g., PTFE). Caution: For compounds with moderate to high lipophilicity (like the subject molecule), there is a risk of the compound adsorbing to the filter material, leading to an underestimation of solubility. This must be evaluated.[11]

  • Quantification:

    • Develop and validate a stability-indicating HPLC-UV method for 2-Amino-4-(2-chlorophenyl)butanoic acid.

    • Prepare a calibration curve using stock solutions of known concentrations in a suitable solvent.

    • Dilute the collected supernatant samples with mobile phase to fall within the linear range of the calibration curve.

    • Analyze the samples and calculate the concentration in the original saturated solution.

  • Final pH Measurement: Measure the pH of the remaining saturated solution in each vial after equilibration and report this value alongside the solubility result.

G start Start: Solid Compound & Buffer Solutions (pH 1.2-10) prep 1. Add Excess Solid to Buffer in Vials start->prep equilibrate 2. Equilibrate (e.g., 48h, 37°C, constant agitation) prep->equilibrate phase_sep 3. Phase Separation (Centrifugation or Filtration) equilibrate->phase_sep ph_measure 5. Measure Final pH of Saturated Solution equilibrate->ph_measure supernatant Clear Saturated Supernatant phase_sep->supernatant solid Excess Solid phase_sep->solid quantify 4. Quantification (HPLC-UV Analysis) supernatant->quantify data Data Point: Solubility (mg/mL) at Final pH quantify->data ph_measure->data end End: pH-Solubility Profile data->end

Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

The results of the shake-flask experiment should be compiled into a clear, comprehensive table and then visualized graphically.

Tabulated Data
Initial Buffer pHFinal Measured pHSolubility (mg/mL) ± SDMolar Solubility (mol/L) ± SD
1.201.21Experimental ValueCalculated Value
2.002.02Experimental ValueCalculated Value
4.504.55Experimental ValueCalculated Value
6.806.78Experimental ValueCalculated Value
7.407.39Experimental ValueCalculated Value
10.009.95Experimental ValueCalculated Value
pH-Solubility Profile

Plot the Molar Solubility (on a logarithmic scale) against the Final Measured pH. This graph provides an immediate and powerful visualization of the compound's behavior. From this profile, the intrinsic solubility (S₀) —the solubility of the un-ionized, zwitterionic form—can be determined from the plateau region of minimum solubility.

Conclusion

While direct experimental data for 2-Amino-4-(2-chlorophenyl)butanoic acid is not yet in the public domain, a robust scientific framework allows for a strong predictive assessment of its thermodynamic solubility. The compound is anticipated to behave as a classic ampholyte, with its solubility being profoundly dependent on pH. Its moderate lipophilicity, conferred by the chlorophenyl group, suggests a low intrinsic solubility, making pH control and potential formulation strategies critical for its development. The authoritative saturation shake-flask method, detailed herein, provides a reliable and self-validating system for obtaining the precise, high-quality data required by researchers, scientists, and drug development professionals to advance this and other novel chemical entities.

References

  • Biorelevant. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link][4]

  • USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link][1][12]

  • Dissolution Technologies. (2014). Technical Note: Solubility Measurements. Retrieved from [Link][3]

  • Patel, K. (2018). Predicting Aqueous Solubility - It's Harder Than It Looks. Practical Cheminformatics. Retrieved from [Link][6]

  • ECA Academy. (2023). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. Retrieved from [Link][14]

  • Ran, Y., & Yalkowsky, S. H. (2001). Prediction of Drug Solubility by the General Solubility Equation (GSE). Journal of Chemical Information and Computer Sciences, 41(2), 354–357.[7]

  • World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. Retrieved from [Link][13]

  • Jain, N., & Yalkowsky, S. H. (2001). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Journal of Chemical Information and Modeling, 41(5), 1208–1217.[15]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link][16]

  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.

  • Tesconi, M., & Landis, M. S. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.[5]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44600, (S)-Baclofen. Retrieved from [Link].[10]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link][8]

  • Durrant Lab. (n.d.). logP - MolModa Documentation. Retrieved from [Link][9]

Sources

Exploratory

pKa values and isoelectric point of 2-Amino-4-(2-chlorophenyl)butanoic acid

[1][2] Abstract This technical guide provides an in-depth physicochemical analysis of 2-Amino-4-(2-chlorophenyl)butanoic acid (also known as 2-chlorohomophenylalanine ).[1][2] As a non-proteinogenic amino acid frequently...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Abstract

This technical guide provides an in-depth physicochemical analysis of 2-Amino-4-(2-chlorophenyl)butanoic acid (also known as 2-chlorohomophenylalanine ).[1][2] As a non-proteinogenic amino acid frequently utilized in the synthesis of peptidomimetics and pharmaceutical intermediates (e.g., ACE inhibitors, Nav1.7 antagonists), understanding its ionization behavior is critical for optimizing solubility, membrane permeability, and formulation stability. This document details the theoretical and predicted pKa values, the calculation of the isoelectric point (pI), and the experimental methodologies required for validation.

Chemical Identity and Structural Analysis[3][4]

The molecule is an


-amino acid sharing the backbone of homophenylalanine , distinguished by a chlorine substituent at the ortho position of the phenyl ring.[2]
  • IUPAC Name: 2-Amino-4-(2-chlorophenyl)butanoic acid[1][2]

  • Common Name: 2-Chloro-L-homophenylalanine (assuming

    
    -enantiomer)[1][2]
    
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 213.66 g/mol [3]

  • Structural Features:

    • 
      -Carbon:  Chiral center bearing the primary amine (
      
      
      
      ) and carboxylic acid (
      
      
      ).[1][2]
    • Side Chain: An ethyl spacer (

      
      ) connecting the 
      
      
      
      -carbon to a 2-chlorophenyl group.[1][2]
Structural Impact on Ionization

Unlike phenylalanine, where the phenyl ring is separated by a single methylene group, this molecule possesses an ethylene spacer (homo-analog).[2] This increased distance attenuates the inductive effect of the aromatic ring on the ionizable groups. Furthermore, the 2-chloro substituent, while electron-withdrawing, is located at the


-position relative to the backbone.[1][2] Consequently, its influence on the pKa values of the amine and carboxyl groups is primarily lipophilic rather than electronic.

pKa Values and Isoelectric Point (pI)[1][6][7][8][9]

As specific experimental pKa data for 2-Amino-4-(2-chlorophenyl)butanoic acid is rarely published in open literature, the values below are derived from Structure-Activity Relationship (SAR) analysis using L-Homophenylalanine as the validated baseline.

Predicted pKa Values
Ionizable GroupFunctional MoietyPredicted pKaBaseline (Homophenylalanine)Rationale for Shift
pKa₁ (Acidic)

-Carboxyl (

)
2.20 ± 0.1 2.24Negligible inductive effect from remote Cl; consistent with

-amino acids.[1][2]
pKa₂ (Basic)

-Amine (

)
9.25 ± 0.2 9.30The ethylene spacer insulates the amine from the electron-withdrawing Cl-phenyl ring.[1][2]
  • Note: The chlorine substitution significantly increases the partition coefficient (LogP), making the molecule more hydrophobic, but it does not drastically alter the aqueous ionization constants compared to the non-chlorinated parent.

Isoelectric Point (pI) Calculation

The isoelectric point (pI) is the pH at which the amino acid carries zero net electrical charge (zwitterionic form dominates).[4][5][6][7] For a mono-amino, mono-carboxylic acid, it is calculated as the average of the two pKa values:


[1]

Substituting the predicted values:


[1]

Physiological Implication: At physiological pH (7.4), the molecule exists primarily in its zwitterionic form (


 and 

), but with a slight shift towards the anionic state (deprotonated amine) compared to more basic amino acids. However, since pH 7.4 < pKa2 (9.25), the amine remains predominantly protonated (

), meaning the species is effectively a zwitterion with a net charge near zero, favoring membrane permeability.

Ionization Dynamics and Zwitterionic Equilibrium[2]

Understanding the pH-dependent speciation is vital for isolation and purification.[1][2] The molecule transitions through three distinct states:

  • Cationic Form (pH < 2.2): Both groups protonated (

    
    , 
    
    
    
    ). Net Charge: +1.
  • Zwitterionic Form (pH 2.2 - 9.2): Carboxyl deprotonated (

    
    ), Amine protonated (
    
    
    
    ).[1][2] Net Charge: 0.[8][9][6][10]
  • Anionic Form (pH > 9.2): Both groups deprotonated (

    
    , 
    
    
    
    ).[1] Net Charge: -1.
Visualization of Ionization States[1][2]

IonizationStates Cation Cationic Form (pH < 2.2) Net Charge: +1 [R-NH3+, COOH] Zwitterion Zwitterion (Isoelectric) (pH ~ 5.7) Net Charge: 0 [R-NH3+, COO-] Cation->Zwitterion Deprotonation of COOH (pKa1 ~ 2.2) Zwitterion->Cation +H+ Anion Anionic Form (pH > 9.2) Net Charge: -1 [R-NH2, COO-] Zwitterion->Anion Deprotonation of NH3+ (pKa2 ~ 9.25) Anion->Zwitterion +H+

Figure 1: Protonation states of 2-Amino-4-(2-chlorophenyl)butanoic acid across the pH scale.

Experimental Methodologies for Validation

While predicted values are sufficient for early-stage screening, definitive drug development requires experimental validation.[1][2] The following protocols are the industry standards for determining pKa and pI for sparingly soluble non-natural amino acids.

Potentiometric Titration (The "Gold Standard")

This method is most accurate but requires the compound to be soluble (at least 1-5 mM).[1][2] Due to the lipophilic chlorophenyl group, a mixed-solvent titration (e.g., Methanol/Water) may be necessary, followed by extrapolation to zero organic solvent (Yasuda-Shedlovsky extrapolation).[1][2]

Protocol Workflow:

  • Preparation: Dissolve 5-10 mg of the amino acid in degassed water (or 20% MeOH if insoluble). Add standardized HCl to fully protonate the sample (start at pH ~1.5).

  • Titration: Titrate with standardized 0.1 M NaOH (carbonate-free) under inert nitrogen atmosphere to prevent

    
     absorption.
    
  • Data Acquisition: Record pH vs. Volume of NaOH added.

  • Analysis: Identify inflection points (first derivative) to determine pKa1 and pKa2.

Capillary Electrophoresis (CE)

For compounds with low solubility or limited quantity, CE is superior. It measures the effective mobility (


) of the analyte as a function of pH.[1]

Protocol Workflow:

  • Buffer System: Prepare a series of buffers ranging from pH 1.5 to 11.0.

  • Injection: Introduce the sample into the capillary.

  • Detection: Measure migration time relative to a neutral marker (e.g., DMSO).

  • Plotting: Plot

    
     vs. pH. The inflection points of the sigmoidal curve correspond directly to the pKa values. The pH where mobility is zero is the pI .[4][8][9][6]
    
Experimental Logic Diagram

ExperimentalWorkflow Start Sample: 2-Amino-4-(2-chlorophenyl)butanoic acid SolubilityCheck Check Aqueous Solubility Start->SolubilityCheck HighSol Soluble (>1mM) SolubilityCheck->HighSol LowSol Insoluble (<1mM) SolubilityCheck->LowSol Potentiometry Potentiometric Titration (Standard Aqueous) HighSol->Potentiometry MixedSolvent Mixed-Solvent Titration (Yasuda-Shedlovsky) LowSol->MixedSolvent Preferred for bulk CE Capillary Electrophoresis (Mobility Shift) LowSol->CE Preferred for small scale Analysis Data Analysis (Bjerrum Plot / Mobility Curve) Potentiometry->Analysis MixedSolvent->Analysis CE->Analysis Result Output: pKa1, pKa2, pI Analysis->Result

Figure 2: Decision matrix for selecting the appropriate pKa determination method based on solubility.

Applications in Drug Development[2]

Solubility Optimization

The calculated pI of 5.73 indicates that the molecule exhibits minimum aqueous solubility near pH 5.7.

  • Formulation Strategy: To maximize solubility for liquid formulations, adjust the pH away from the pI (e.g., pH < 4 or pH > 7.5).

  • Salt Formation: The basic amine allows for hydrochloride salt formation (using HCl), which is the standard commercial form (e.g., 2-Amino-4-(2-chlorophenyl)butanoic acid HCl).[1][2] This lowers the pH of the solution significantly below the pI, ensuring high solubility.

Peptidomimetic Design

This amino acid is a "homo" analog, meaning it introduces flexibility into a peptide chain compared to phenylalanine. The 2-chloro substituent adds steric bulk and lipophilicity.[1][2]

  • Nav1.7 Inhibitors: As noted in patent literature (e.g., WO2014165277), this residue is used to target voltage-gated sodium channels.[2] The pKa values ensure that at physiological pH, the backbone can participate in standard peptide bonds while the side chain engages in hydrophobic interactions.[2]

References

  • L-Homophenylalanine Baseline Data

    • Source: PubChem Compound Summary for CID 2724505, (S)-2-amino-4-phenylbutanoic acid.[1][2]

    • URL:[Link][1]

  • pKa Determination Methodology

    • Source: Reijenga, J., et al. (2013). "The determination of pKa values by capillary electrophoresis.
    • URL:[Link][1]

  • Nav1.
  • General Amino Acid pKa Tables

    • Source: CRC Handbook of Chemistry and Physics, "Dissociation Constants of Organic Acids and Bases".
    • URL:[Link][1]

Sources

Foundational

2-Amino-4-(2-chlorophenyl)butanoic acid CAS number and identifiers

Topic: 2-Amino-4-(2-chlorophenyl)butanoic acid CAS number and identifiers Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals A Strategic Non-Proteinogenic Amino A...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Amino-4-(2-chlorophenyl)butanoic acid CAS number and identifiers Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Strategic Non-Proteinogenic Amino Acid for Peptide Engineering and Scaffold Design

Executive Summary

2-Amino-4-(2-chlorophenyl)butanoic acid , often referred to as 2-chlorohomophenylalanine (2-Cl-Hphe) , is a specialized non-proteinogenic alpha-amino acid. Unlike its gamma-amino acid counterpart (Baclofen), this compound retains the alpha-amino acid backbone, making it a critical building block for peptidomimetics , protease inhibitors , and ion channel modulators (e.g., Nav1.7) . Its structural significance lies in the ortho-chloro substitution on the phenyl ring, which introduces specific steric clashes and electronic effects that can lock peptide conformations or enhance metabolic stability against proteolytic cleavage.

Chemical Identity & Identifiers

This compound is distinct from Baclofen (a beta-substituted gamma-amino acid). It is a true alpha-amino acid homolog of phenylalanine.

Property Data
Chemical Name 2-Amino-4-(2-chlorophenyl)butanoic acid
Common Synonyms 2-Chlorohomophenylalanine; o-Chlorohomophenylalanine; 2-Cl-Hphe
CAS Number (Racemic) 1251999-74-2
CAS Number (R-Isomer) 1260606-19-6
CAS Number (HCl Salt) 1251948-90-9
Molecular Formula C₁₀H₁₂ClNO₂
Molecular Weight 213.66 g/mol
SMILES NC(CCC1=CC=CC=C1Cl)C(=O)O
InChI Key UQQIZSMUAOFTCM-UHFFFAOYSA-N
MDL Number MFCD11045123
Appearance White to off-white crystalline powder

Synthesis & Production Methodologies

The synthesis of 2-Amino-4-(2-chlorophenyl)butanoic acid generally follows routes established for homophenylalanine derivatives, with specific adaptations to accommodate the steric bulk of the ortho-chloro group.

Method A: Alkylation of Diethyl Acetamidomalonate (Classic Route)

This is the most robust method for generating the racemic mixture on a multi-gram scale.

  • Precursor Preparation: 2-Chlorophenethyl bromide is prepared from 2-chlorophenethyl alcohol via bromination (PBr₃).

  • Alkylation: Diethyl acetamidomalonate is deprotonated using Sodium Ethoxide (NaOEt) in ethanol.

  • Coupling: The anion attacks 2-chlorophenethyl bromide.

  • Hydrolysis & Decarboxylation: Acidic hydrolysis (HCl/Reflux) removes the protecting groups and decarboxylates the intermediate to yield the target amino acid.

Method B: Regioselective Halogenation (Heim-Riether Method)

For high-precision synthesis, particularly when accessing specific substitution patterns, a lactam-based approach is utilized.

  • Step 1: Formation of a pyrrolidin-2-one intermediate.

  • Step 2: Regioselective halogenation of the aromatic ring.

  • Step 3: Ring opening hydrolysis to yield the free amino acid.

Method C: Enzymatic Resolution (Chiral Production)

To obtain enantiopure (S)- or (R)-2-chlorohomophenylalanine:

  • Substrate: N-Acetyl-2-amino-4-(2-chlorophenyl)butanoic acid.

  • Enzyme: Acylase I (from Aspergillus melleus or Porcine Kidney).

  • Process: The enzyme selectively hydrolyzes the L-enantiomer (S-form) to the free amino acid, leaving the D-enantiomer (R-form) acetylated, allowing for separation via extraction.

Visualization: Synthesis Pathways

SynthesisPathways Start 2-Chlorophenethyl Alcohol Bromide 2-Chlorophenethyl Bromide Start->Bromide PBr3 Intermediate Alkylated Malonate Intermediate Bromide->Intermediate + Malonate / NaOEt Malonate Diethyl Acetamidomalonate Malonate->Intermediate Hydrolysis Acid Hydrolysis (HCl) Intermediate->Hydrolysis Product Racemic 2-Amino-4-(2-chlorophenyl) butanoic acid (CAS 1251999-74-2) Hydrolysis->Product Enzyme Acylase I Resolution Product->Enzyme Acetylation then... ChiralProduct (S)-2-Chlorohomophenylalanine Enzyme->ChiralProduct Selective Hydrolysis

Figure 1: Synthetic workflow from precursor alkylation to chiral resolution.

Applications in Drug Development[4]

The ortho-chloro substitution makes this amino acid a "privileged structure" in medicinal chemistry.

Nav1.7 Channel Inhibitors (Pain Management)

Research by Amgen and others has utilized 2-chlorohomophenylalanine in the design of peptide toxins targeting the voltage-gated sodium channel Nav1.7.

  • Mechanism: The extended alkyl chain (homo-derivative) allows the aromatic ring to reach deeper hydrophobic pockets in the ion channel pore.

  • Effect: The 2-chloro substituent restricts bond rotation, reducing the entropic penalty of binding and increasing potency compared to unsubstituted homophenylalanine.

1,4-Benzodiazepinone Scaffolds (Oncology)

This amino acid serves as a chiral starting material for the synthesis of substituted 1,4-benzodiazepinones.

  • Workflow: The amino acid reacts with anthranilic acid derivatives, followed by cyclization.

  • Utility: These scaffolds are widely screened for anti-proliferative activity in cancer cell lines.

Peptidomimetics & Protease Stability

Incorporating 2-Cl-Hphe into peptide drugs (e.g., GLP-1 analogs or antimicrobial peptides) often improves half-life. The non-natural side chain is poorly recognized by endogenous proteases (trypsin/chymotrypsin), shielding the peptide backbone from degradation.

Visualization: Application Logic

Applications cluster_0 Peptide Engineering cluster_1 Small Molecule Synthesis Core 2-Amino-4-(2-chlorophenyl) butanoic acid Nav17 Nav1.7 Inhibitors (Pain) Core->Nav17 Side-chain Optimization Stability Proteolytic Resistance (Metabolic Stability) Core->Stability Steric Shielding Benzo 1,4-Benzodiazepinones (Oncology) Core->Benzo Cyclization Precursor Cyclic Macrocyclic Peptide Libraries Core->Cyclic Diversity Element

Figure 2: Strategic utility in peptide therapeutics and small molecule library generation.

Analytical Characterization Protocols

To ensure the integrity of this compound for research use, the following analytical parameters must be met.

HPLC Method (Purity Assessment)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 210 nm (Amide/Carboxyl) and 254 nm (Aromatic).

  • Retention Time: Expect elution later than Homophenylalanine due to the lipophilic chloro-substituent.

NMR Verification (1H NMR, 400 MHz, DMSO-d6)
  • Aromatic Region: Multiplets at δ 7.1–7.5 ppm (4H) characteristic of the ortho-substituted benzene ring.

  • Alpha-Proton: Triplet/Multiplet at δ ~3.4 ppm.

  • Beta/Gamma Protons: Multiplets at δ 1.8–2.7 ppm (Side chain methylene groups).

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at +2°C to +8°C. Keep under inert gas (Argon/Nitrogen) if storing for extended periods to prevent oxidative discoloration.

References

  • Heim-Riether, A., et al. (2008).[1][2] "Facile Synthesis of ortho-Halo-Substituted 4-Aryl-2-Aminobutyric Acids." Synthesis, 2008(6), 883-886.[1] Link

  • Amgen Inc. (2014). "Potent and Selective Inhibitors of Nav1.7." World Intellectual Property Organization, WO2014165277A2. Link

  • Glick, G. D., et al. (2012).[3] "1,4-Benzodiazepinone compounds and methods for their use." U.S. Patent Application, US20120094982A1.[3] Link

  • PubChem. (2025). "2-Amino-4-(2-chlorophenyl)butanoic acid Compound Summary." National Library of Medicine. Link

Sources

Exploratory

Unlocking Conformational Constraint: A Technical Guide to the Synthesis of 2-Amino-4-(2-chlorophenyl)butanoic Acid

Executive Summary & Structural Significance The unnatural amino acid 2-Amino-4-(2-chlorophenyl)butanoic acid (CAS: 1251999-74-2) is a highly specialized, halogenated analog of L-homophenylalanine. In modern drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

The unnatural amino acid 2-Amino-4-(2-chlorophenyl)butanoic acid (CAS: 1251999-74-2) is a highly specialized, halogenated analog of L-homophenylalanine. In modern drug development, the incorporation of medium-sized cyclic peptides and peptidomimetics relies heavily on such non-canonical building blocks to achieve "drug-likeness."

The ortho-chloro substitution on the phenyl ring serves a dual purpose:

  • Conformational Constraint: The steric bulk of the chlorine atom restricts the rotation of the phenyl ring, locking the side chain into predictable dihedral angles that enhance target binding affinity.

  • Membrane Permeability: Halogenation significantly increases the lipophilicity of the amino acid, a critical parameter for enabling cyclic peptides to cross lipid bilayers without active transport mechanisms (1[1]).

As a Senior Application Scientist, I approach the synthesis of this molecule not merely as a sequence of chemical reactions, but as a dynamic system of thermodynamic and kinetic controls. This whitepaper details the two most robust, field-proven methodologies for synthesizing the enantiopure L-isomer: Enzymatic Kinetic Resolution and Biocatalytic Transamination .

Retrosynthetic Analysis & Strategic Modalities

Historically, homophenylalanine derivatives were synthesized via classical chemical methods (e.g., Strecker synthesis or asymmetric alkylation of glycine Schiff bases). However, these methods suffer from process complexity, high cost, and environmental toxicity (2[2]).

To ensure high enantiomeric excess (ee) and scalability, modern synthesis relies on biocatalysis.

Pathway Target 2-Amino-4-(2-chlorophenyl) butanoic acid Chem Kinetic Resolution (Alcalase Enzyme) Chem->Target Hydrolysis & Deacetylation Bio Biocatalytic Transamination (AroAT + PLP) Bio->Target Amine Transfer Prec1 rac-N-Acetyl Ester Derivative Prec1->Chem Prec2 2-Oxo-4-(2-chlorophenyl) butanoic acid Prec2->Bio

Fig 1. Primary biocatalytic pathways for 2-Amino-4-(2-chlorophenyl)butanoic acid synthesis.

Quantitative Data: Method Comparison

When selecting a synthetic route, the choice dictates the downstream purification burden. Below is a comparative analysis of the two primary methodologies.

Performance MetricBiocatalytic Transamination (AroAT)Enzymatic Kinetic Resolution (Alcalase)
Maximum Theoretical Yield 100% (Dynamic Equilibrium Shift)50% (Standard Resolution Limit)
Observed Conversion/Yield >94%~48%
Enantiomeric Excess (ee) >99%98%
Substrate Inhibition High (Mitigated via solid-state feeding)Low
E-Factor (Environmental) Low (Aqueous buffer, minimal waste)Medium (Requires organic extraction solvents)

Self-Validating Experimental Protocols

Every robust protocol must be a self-validating system. The following methodologies are designed so that physical observables (precipitation, phase separation) act as real-time indicators of reaction success.

Protocol A: Biocatalytic Transamination via AroAT

This method utilizes a recombinant aromatic L-amino acid transaminase (AroAT) to transfer an amino group from L-glutamate to 2-oxo-4-(2-chlorophenyl)butanoic acid.

  • The Causality of Equilibrium: Transaminase reactions naturally reach an equilibrium that limits yield. However, because the L-amino acid product has exceptionally low aqueous solubility (<2 mM), it precipitates in situ. This continuous removal of the product drives the reaction equilibrium entirely toward product formation (Le Chatelier's principle) (3[3]).

  • The Causality of Substrate Feeding: AroAT exhibits severe substrate inhibition at concentrations above 40 mM. To achieve industrial titers, the substrate must be added intermittently as a solid.

Step-by-Step Workflow:

  • System Initialization: Prepare a reaction buffer (50 mM Tris-HCl, pH 8.0) containing 50 mM L-glutamate (amine donor) and 0.1 mM Pyridoxal 5-phosphate (PLP, cofactor).

  • Enzyme Addition: Introduce the recombinant AroAT cell extract (approx. 75 U).

  • Intermittent Feeding: Add the substrate, 2-oxo-4-(2-chlorophenyl)butanoic acid, in 30 mM solid aliquots every 2 hours. Monitor via HPLC until the total system loading reaches 840 mM.

  • Self-Validation & Recovery: As the reaction proceeds, a white precipitate of the product will form. Once keto-acid depletion ceases (via HPLC), adjust the pH of the media to ~5.5 (the isoelectric point). The sudden, massive precipitation of L-2-amino-4-(2-chlorophenyl)butanoic acid validates completion. Recover via simple filtration (>99% ee) (3[3]).

Mechanism Substrate Keto-Acid Substrate Enzyme AroAT Enzyme Substrate->Enzyme Donor L-Glutamate (Donor) Donor->Enzyme Product L-Amino Acid (Product) Enzyme->Product Precipitation In-situ Precipitation Product->Precipitation Eq. Shift

Fig 2. AroAT transaminase thermodynamic equilibrium shift via product precipitation.

Protocol B: Enzymatic Kinetic Resolution via Alcalase

If the keto-acid precursor is unavailable, starting from a racemic mixture is a viable alternative. This protocol uses the industrial protease Alcalase to selectively hydrolyze the L-enantiomer of an N-acetyl ester derivative (4[4]).

  • The Causality of Enzyme Selection: Alcalase (a subtilisin Carlsberg variant) possesses a highly hydrophobic S1 binding pocket that perfectly accommodates the bulky 2-chlorophenyl moiety. It selectively hydrolyzes the ester bond of the L-enantiomer, leaving the D-enantiomer untouched.

Step-by-Step Workflow:

  • Precursor Synthesis: Synthesize rac-N-acetyl-4-(2-chlorophenyl)butanoic acid ethyl ester via standard three-step acetylation/esterification of the racemic amino acid.

  • Enzymatic Hydrolysis: Suspend the racemic ester (100 mM) in a 0.1 M phosphate buffer (pH 7.5). Add Alcalase (2% v/v). Maintain the pH at 7.5 using a pH stat (titrating with 1M NaOH).

  • Self-Validation: The reaction is self-validating through base consumption. When exactly 0.5 equivalents of NaOH have been consumed, the resolution is complete (50% conversion).

  • Separation: Extract the aqueous mixture with ethyl acetate. The unreacted lipophilic D-ester partitions into the organic layer. The hydrolyzed N-acetyl-L-amino acid remains in the aqueous layer.

  • Deacetylation: Acidify the aqueous layer and reflux in 6N HCl for 4 hours to remove the N-acetyl group, yielding L-2-amino-4-(2-chlorophenyl)butanoic acid hydrochloride with 98% ee (4[4]).

References

  • Sustainable Biocatalytic Synthesis of L-homophenylalanine as Pharmaceutical Drug Precursor - PubMed. Available at:[Link][2]

  • Concise Synthesis and Enzymatic Resolution of L-(+)-Homophenylalanine Hydrochloride - Taylor & Francis. Available at: [Link][4]

  • Asymmetric Synthesis of L-homophenylalanine by Equilibrium-Shift Using Recombinant Aromatic L-amino Acid Transaminase - Biotechnology and Bioengineering. Available at: [Link][3]

  • Cyclic peptide compound having high membrane permeability, and library containing same - Google Patents. Available at:[1]

Sources

Foundational

safety data sheet (SDS) for 2-Amino-4-(2-chlorophenyl)butanoic acid

Technical Guide: Safety, Handling, and Application of 2-Amino-4-(2-chlorophenyl)butanoic Acid Document Control: Subject: 2-Amino-4-(2-chlorophenyl)butanoic acid CAS Number: 1251999-74-2[1][2][3] Document Type: Technical...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Safety, Handling, and Application of 2-Amino-4-(2-chlorophenyl)butanoic Acid

Document Control:

  • Subject: 2-Amino-4-(2-chlorophenyl)butanoic acid

  • CAS Number: 1251999-74-2[1][2][3]

  • Document Type: Technical Safety & Application Guide

  • Version: 1.0 (Research Use Only)

Executive Summary & Chemical Identity

2-Amino-4-(2-chlorophenyl)butanoic acid (also known as o-chlorohomophenylalanine) is a non-proteinogenic alpha-amino acid. Unlike its structural isomer Baclofen (a gamma-amino acid used as a muscle relaxant), this compound retains the alpha-amino acid scaffold, making it a critical building block in the synthesis of peptidomimetics and protease inhibitors. Its ortho-chloro substitution introduces steric bulk and lipophilicity that can significantly alter the pharmacokinetic profile of peptide drugs.

This guide provides a comprehensive safety profile and technical workflow for researchers handling this compound, moving beyond standard compliance into experimental optimization.

Chemical Identification Table
PropertySpecification
Chemical Name 2-Amino-4-(2-chlorophenyl)butanoic acid
Common Synonyms o-Chloro-L-homophenylalanine (if resolved); 2-Amino-4-(2-chlorophenyl)butyric acid
CAS Number 1251999-74-2 (Racemic) / 1260606-19-6 ((R)-isomer)
Molecular Formula C₁₀H₁₂ClNO₂
Molecular Weight 213.66 g/mol
Structure Type Alpha-amino acid; Homophenylalanine derivative
Purity Grade ≥95% (HPLC) for synthetic applications

Hazard Identification & GHS Classification

While specific toxicological data for this exact isomer is limited in public registries compared to Baclofen, Structure-Activity Relationship (SAR) analysis with homologous halogenated amino acids dictates the following precautionary GHS classification.

Signal Word: WARNING

Hazard Statements:

  • H302: Harmful if swallowed (Predicted based on amino acid analogs).

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Logic: The ortho-chloro substituent increases lipophilicity (LogP ~1.5–2.0 predicted), potentially enhancing membrane permeability compared to non-halogenated analogs. This necessitates stricter dermal protection protocols.

Emergency Response Decision Logic

EmergencyResponse Start Exposure Incident Type Identify Exposure Route Start->Type Inhalation Inhalation (Dust/Aerosol) Type->Inhalation Skin Skin Contact (Solid/Solution) Type->Skin Eye Eye Contact Type->Eye Action_Inhal Remove to Fresh Air Support Breathing Inhalation->Action_Inhal Action_Skin Wash with Soap/Water (15 mins) Remove Contaminated Clothing Skin->Action_Skin Action_Eye Rinse Cautiously (15 mins) Remove Contact Lenses Eye->Action_Eye Medical Seek Medical Attention Show CAS 1251999-74-2 Action_Inhal->Medical Action_Skin->Medical Action_Eye->Medical

Figure 1: Immediate response protocol for exposure to 2-Amino-4-(2-chlorophenyl)butanoic acid.

Handling, Storage, and Stability

Causality of Protocols: Unnatural amino acids, particularly those with free amines and carboxylic acids, are zwitterionic but can be hygroscopic, especially if supplied as hydrochloride salts. Moisture absorption leads to caking and hydrolysis risks, compromising stoichiometry in sensitive peptide coupling reactions.

Storage Protocol:

  • Temperature: Store at 2–8°C for short-term (<1 month); -20°C for long-term storage to prevent slow decarboxylation or oxidation.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible. The ortho-chloro group is electron-withdrawing, potentially increasing the acidity of the alpha-proton, though racemization is generally slow in solid state.

  • Container: Amber glass vials with PTFE-lined caps to prevent light degradation and moisture ingress.

Handling:

  • Engineering Controls: Always weigh in a laminar flow hood or biosafety cabinet to prevent inhalation of fine dust.

  • PPE: Nitrile gloves (0.11 mm min thickness) are required. The lipophilic nature of the chlorophenyl group suggests potential for permeation; double gloving is recommended for solutions >100 mM.

Technical Application: Synthesis & Usage

For drug development professionals, this compound is often synthesized rather than bought in bulk due to the specific stereochemical requirements ((S)- or (R)-isomers).

Synthesis Workflow (Asymmetric Alkylation)

The most robust method for generating high optical purity (>99% ee) is the alkylation of a glycine equivalent using a chiral auxiliary (e.g., Schöllkopf bis-lactam or Myers' pseudoephedrine amide).

Reaction Logic:

  • Electrophile: 1-(2-bromoethyl)-2-chlorobenzene.

  • Nucleophile: Chiral Glycine Enolate.

  • Challenge: The ortho-chloro substituent creates steric hindrance, requiring higher reaction temperatures or more reactive leaving groups (iodide) compared to the para-isomer.

SynthesisWorkflow Start Glycine Schiff Base (Ni-Complex or Bis-Lactam) Base Base (KOtBu or LiHMDS) -78°C Start->Base Enolization Reagent 2-Chlorophenethyl Bromide (Electrophile) Intermediate Alkylated Intermediate (Diastereoselective) Reagent->Intermediate Base->Intermediate + Reagent Hydrolysis Acid Hydrolysis (HCl/MeOH) Intermediate->Hydrolysis Deprotection Product Target Amino Acid (>98% ee) Hydrolysis->Product Purification

Figure 2: Asymmetric synthesis pathway for enantiopure 2-Amino-4-(2-chlorophenyl)butanoic acid.

Analytical Validation

To verify the identity of CAS 1251999-74-2, the following signals are diagnostic:

  • ¹H NMR (D₂O/DCl): Look for the multiplet of the 2-chlorophenyl ring at δ 7.1–7.4 ppm . The alpha-proton (CH-NH2) typically appears as a triplet or dd at δ ~3.9–4.1 ppm . The ethylene bridge (-CH2-CH2-) will show distinct multiplets at δ 2.0–2.8 ppm .

  • Mass Spectrometry: ESI+ [M+H]⁺ = 214.1 m/z (characteristic chlorine isotope pattern ³⁵Cl/³⁷Cl in 3:1 ratio).

Ecological & Disposal Considerations

Environmental Fate: Halogenated aromatics are often resistant to rapid biodegradation.

  • Ecotoxicity: Predicted to be harmful to aquatic life with long-lasting effects (H411/H412 analog).

  • Disposal: DO NOT flush down drains. Collect in a dedicated "Halogenated Organic Waste" container. High-temperature incineration (>1100°C) with scrubber systems is required to manage HCl emissions.

References

  • Sigma-Aldrich. (2025). Product Specification: 2-Amino-4-(2-chlorophenyl)butanoic acid (CAS 1251999-74-2).[1][2] Merck KGaA. Link

  • PubChem. (2025).[4] Compound Summary: 2-Amino-4-(2-chlorophenyl)butanoic acid.[1][2][5] National Library of Medicine. Link

  • Ordóñez, M., & Cativiela, C. (2007).[6] Stereoselective synthesis of γ-amino acids. Tetrahedron: Asymmetry, 18(1), 3-31. (Context for synthesis of chlorophenyl amino acid analogs). Link

  • Reagentia. (2025).[7] Safety Data Sheet: 2-Amino-4-(2-chlorophenyl)butanoic acid. Link

  • European Chemicals Agency (ECHA). (2025). C&L Inventory: Halogenated Amino Acids. (General hazard classification logic).[6][8] Link

Sources

Exploratory

2-Amino-4-(2-chlorophenyl)butanoic Acid: A Strategic Scaffold in Peptidomimetic Design

Topic: Role of 2-Amino-4-(2-chlorophenyl)butanoic Acid in Peptidomimetics Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Executive Summary In the lands...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of 2-Amino-4-(2-chlorophenyl)butanoic Acid in Peptidomimetics Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

In the landscape of non-proteinogenic amino acids, 2-Amino-4-(2-chlorophenyl)butanoic acid (often referred to as o-chloro-homophenylalanine or 2-Cl-Hph ) occupies a critical niche. Unlike its beta-amino acid counterpart (Baclofen) or the para-substituted analogs used primarily for electronic modulation, the ortho-chloro isomer is utilized specifically for steric control and conformational locking .

This guide details the physicochemical properties, synthetic pathways, and specific utility of 2-Cl-Hph in peptidomimetics. It highlights its dual role: first, as a hydrophobic, sterically constrained Phenylalanine surrogate, and second, as a "latent" precursor for the late-stage synthesis of Indoline-2-carboxylic acid scaffolds via intramolecular cyclization—a key strategy in the synthesis of ACE inhibitors and constrained GPCR ligands.

Chemical Identity & Structural Properties[1][2][3][4][5]

The compound is an


-amino acid with a homophenylalanine backbone modified by a chlorine atom at the ortho position of the aromatic ring.
PropertySpecification
IUPAC Name 2-Amino-4-(2-chlorophenyl)butanoic acid
Common Name o-Chloro-L-homophenylalanine (when S-isomer)
CAS Number 1251999-74-2 (S-isomer); 1217639-59-0 (Racemic)
Molecular Formula

Molecular Weight 213.66 g/mol
Chirality Generally used as the (S)-enantiomer for peptide integration.
pKa Values

-COOH: ~2.2;

-NH3+: ~9.1
Lipophilicity (cLogP) ~1.8 (Higher than Phe due to -Cl and extra -CH2-)
The "Ortho-Effect" in Peptidomimetics

The defining feature of this molecule is the 2-chloro substituent . In standard Homophenylalanine (Hph), the side chain (


) has significant rotational freedom around the 

bond.
  • Steric Clash: The bulky chlorine atom at the ortho position creates a steric clash with the side-chain methylene protons. This restricts the available torsion angles (

    
    ), forcing the aromatic ring into a specific orientation relative to the peptide backbone.
    
  • Hydrophobic Pocket Filling: The chlorine atom serves as a lipophilic anchor (Volume

    
     19 ų), capable of filling expanded hydrophobic pockets (S1' or S2 sites) in proteases (e.g., NEP, ACE) more effectively than a simple phenyl group.
    

Synthetic Pathways[4][6][7][8]

High enantiopurity (>99% ee) is non-negotiable for peptidomimetic applications. Two primary routes are established: Asymmetric Alkylation (Chemical) and Enzymatic Resolution (Biocatalytic).

Route A: Schöllkopf Bis-Lactim Ether Method

This is the gold standard for laboratory-scale synthesis of non-natural amino acids with high stereocontrol.

Synthesis Start Schöllkopf Auxiliary (Bis-lactim ether) Inter Alkylated Intermediate Start->Inter n-BuLi, -78°C THF Reagent 2-Chlorophenethyl bromide Reagent->Inter Hydrolysis Acid Hydrolysis (0.25N HCl) Inter->Hydrolysis Product (S)-2-Amino-4-(2-chlorophenyl) butanoic acid Hydrolysis->Product AuxRec Valine Methyl Ester (Recycled) Hydrolysis->AuxRec

Figure 1: Stereoselective synthesis via Schöllkopf auxiliary. The steric bulk of the isopropyl group on the auxiliary directs the incoming electrophile to the opposite face, ensuring (S)-configuration.

Route B: Enzymatic Resolution

For larger scales, racemic synthesis followed by resolution is cost-effective.

  • Knoevenagel Condensation: 2-Chlorobenzaldehyde + Diethyl acetamidomalonate.

  • Hydrogenation: Reduction of the alkene.

  • Enzymatic Hydrolysis: Use Acylase I (Aspergillus melleus) to selectively hydrolyze the N-acetyl-L-isomer, leaving the N-acetyl-D-isomer intact.

Role in Peptidomimetic Design

The "Indoline Gateway"

A sophisticated application of 2-Amino-4-(2-chlorophenyl)butanoic acid is its use as a latent cyclic constraint . It serves as a linear precursor that can be cyclized in situ or during synthesis to form Indoline-2-carboxylic acid derivatives.

This transformation is particularly valuable in the synthesis of ACE inhibitors (like Perindopril analogs) where the indoline core is required.

  • Mechanism: Palladium-catalyzed intramolecular C-N bond formation (Buchwald-Hartwig type).

  • Advantage: Allows the peptide chain to be built first with the linear amino acid, followed by "stapling" the side chain to the backbone nitrogen to lock the conformation.

Indoline Linear Peptide-NH-CH(COOH)-CH2-CH2-(o-Cl-Ph) (Linear Precursor) Cyclic Indoline-2-carboxylic Acid Residue (Constrained) Linear->Cyclic Intramolecular Amination Catalyst Pd(OAc)2 / Ligand Base (Cs2CO3) Catalyst->Linear Activates C-Cl

Figure 2: The "Indoline Gateway". The o-chloro group acts as a leaving group in a metal-catalyzed cyclization, converting a flexible homophenylalanine analog into a rigid indoline scaffold.

Pharmacophore Modulation

In protease inhibitors (e.g., Neutral Endopeptidase - NEP), the S1' subsite is often a deep hydrophobic pocket.

  • Standard Phe: Often too short to reach the bottom of the pocket.

  • Homophenylalanine (Hph): Extends the reach but has high entropic penalty upon binding due to free rotation.

  • o-Chloro-Hph: The chlorine atom restricts rotation, pre-organizing the side chain to minimize entropy loss upon binding, while the halogen provides additional Van der Waals interactions.

Experimental Protocols

Protocol: Fmoc-Protection for SPPS

To use this amino acid in solid-phase peptide synthesis, the N-terminus must be protected.

Reagents:

  • (S)-2-Amino-4-(2-chlorophenyl)butanoic acid (1.0 eq)

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester) (1.1 eq)

  • NaHCO3 (2.0 eq)

  • Solvent: Water/Acetone (1:1) or Water/Dioxane (1:1)

Procedure:

  • Dissolution: Dissolve 1.0 g (4.7 mmol) of the amino acid and 0.79 g (9.4 mmol) of NaHCO3 in 20 mL water.

  • Addition: Add 20 mL acetone, then slowly add 1.74 g (5.1 mmol) of Fmoc-OSu at 0°C.

  • Reaction: Stir at room temperature for 12 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Evaporate acetone. Acidify the aqueous layer to pH 2.0 with 1N HCl. The product will precipitate as a white solid.

  • Extraction: Extract with Ethyl Acetate (3x). Wash with brine, dry over Na2SO4.

  • Purification: Recrystallize from EtOAc/Hexane to yield Fmoc-o-Cl-Hph-OH .

Protocol: Solid Phase Coupling

Due to the steric bulk of the homophenylalanine side chain, standard coupling protocols may be slow.

  • Coupling Reagent: Use HATU or PyBOP instead of HBTU/DIC to drive the reaction.

  • Stoichiometry: 3.0 eq Amino Acid : 2.9 eq HATU : 6.0 eq DIPEA.

  • Time: Double coupling (2 x 45 min) is recommended to ensure complete conversion.

References

  • Design of Peptidomimetics: Hruby, V. J., et al. "Conformational constraints in the design of receptor selective peptides." Biopolymers, 2003. Link

  • Synthesis of Homophenylalanine Analogs: Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids." J. Am. Chem. Soc., 1994. Link

  • Indoline Synthesis via Pd-Catalysis: Wolfe, J. P., et al. "Palladium-Catalyzed Synthesis of Indolines and Indoles."[1][2] Acc.[3][4] Chem. Res., 2008. Link

  • NEP Inhibitor Pharmacophores: Ksander, G. M., et al. "Dicarboxylic acid dipeptide neutral endopeptidase inhibitors." J. Med. Chem., 1995. Link

  • Chemical Data: PubChem Compound Summary for CID 19391794 (Related Chlorobutanoic derivative). Link

Sources

Protocols & Analytical Methods

Method

enantioselective synthesis of 2-Amino-4-(2-chlorophenyl)butanoic acid

Application Note: Enantioselective Synthesis of 2-Amino-4-(2-chlorophenyl)butanoic acid Executive Summary 2-Amino-4-(2-chlorophenyl)butanoic acid is a critical non-proteinogenic -amino acid. Structurally, it is a homophe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Synthesis of 2-Amino-4-(2-chlorophenyl)butanoic acid

Executive Summary

2-Amino-4-(2-chlorophenyl)butanoic acid is a critical non-proteinogenic


-amino acid. Structurally, it is a homophenylalanine derivative featuring an ortho-chloro substituent on the aromatic ring. It serves as a high-value chiral building block in the synthesis of peptidomimetics, particularly Angiotensin-Converting Enzyme (ACE) inhibitors and Neutral Endopeptidase (NEP) inhibitors, where the ortho-chloro group provides steric locking and metabolic stability not found in the parent homophenylalanine.

Distinction Note: Do not confuse this molecule with Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid), which is a


-amino acid, or with 

-amino acid derivatives. This guide focuses strictly on the

-amino acid regioisomer.

This Application Note details two validated protocols for its enantioselective synthesis:

  • Chemical Route: Asymmetric Phase-Transfer Catalysis (PTC) via O'Donnell Alkylation. Best for discovery/gram-scale.

  • Biocatalytic Route: Transaminase-mediated resolution. Best for process/kilogram-scale.

Retrosynthetic Analysis

To achieve high enantiopurity, we disconnect the C


–C

or C

–N bonds.
  • Strategy A (Alkylation): Disconnection at the C

    
    –C
    
    
    
    bond using a glycine cation equivalent (Schiff base) and an electrophilic side chain.
  • Strategy B (Transamination): Interconversion of the C

    
     ketone to an amine using a biocatalyst.
    

Retrosynthesis Target (S)-2-Amino-4-(2-chlorophenyl) butanoic acid GlycineImine Glycine Schiff Base (Nucleophile) GlycineImine->Target Route A: PTC Alkylation (Cinchona Catalyst) Electrophile 1-(2-Bromoethyl)-2-chlorobenzene (Electrophile) Electrophile->Target Route A KetoAcid 2-Oxo-4-(2-chlorophenyl) butanoic acid KetoAcid->Target Route B: Transaminase (PLP-Dependent)

Figure 1: Retrosynthetic disconnection showing the Chemical (Red) and Biological (Green) approaches.

Protocol A: Asymmetric Phase-Transfer Catalysis (O'Donnell Method)

This method utilizes the O'Donnell Schiff base (benzophenone imine of glycine tert-butyl ester) and a chiral Cinchona alkaloid catalyst. It is the preferred method for laboratory-scale synthesis due to operational simplicity and the avoidance of heavy metals.

Mechanism: The chiral catalyst forms an ion pair with the enolate of the glycine imine at the interface of the organic/aqueous phase, blocking one face of the enolate and forcing the electrophile to attack from the opposite side.

Materials Required
  • Substrate: N-(Diphenylmethylene)glycine tert-butyl ester (CAS: 81477-91-0).

  • Electrophile: 1-(2-Bromoethyl)-2-chlorobenzene (CAS: 13633-27-7). Note: The ortho-chloro substituent increases steric bulk; iodide may be used if bromide reactivity is sluggish.

  • Catalyst:

    
    -Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.1 eq). Use Cinchonidinium for (S)-product; Cinchonium for (R)-product.
    
  • Base: 50% KOH (aq).

  • Solvent: Toluene/Chloroform (7:3 v/v).

Step-by-Step Procedure
  • Catalyst Preparation (if not commercial):

    • Suspend Cinchonidine (1 eq) in toluene. Add 9-(chloromethyl)anthracene (1.1 eq). Reflux for 4 hours. Filter the solid quaternary salt. Alkylate the hydroxyl group with allyl bromide in 50% KOH/DCM to obtain the active catalyst.

  • Alkylation Reaction:

    • In a round-bottom flask, dissolve N-(Diphenylmethylene)glycine tert-butyl ester (1.0 g, 3.39 mmol) and the Cinchonidinium catalyst (10 mol%) in Toluene/CHCl

      
       (30 mL, 7:3 ratio).
      
    • Cool the mixture to 0°C . Lower temperature enhances enantioselectivity (ee).

    • Add 1-(2-Bromoethyl)-2-chlorobenzene (1.2 eq, 4.0 mmol).

    • Vigorously stir and add 50% aqueous KOH (5 mL).

    • Monitor: Stir at 0°C for 12–24 hours. Monitor by TLC (Hexane/EtOAc 5:1). The ortho-chloro group may slow kinetics compared to unsubstituted analogs; ensure complete consumption of the imine.

  • Work-up:

    • Separate phases. Extract aqueous layer with DCM (2 x 10 mL).

    • Wash combined organics with water and brine. Dry over Na

      
      SO
      
      
      
      and concentrate.
    • Purification: Flash chromatography (Silica gel, Hexane/EtOAc 10:1) to isolate the alkylated imine intermediate.

  • Hydrolysis (Deprotection):

    • Dissolve the intermediate in THF (10 mL) and add 15% Citric Acid (10 mL). Stir at RT for 4 hours.

    • Observation: The yellow color of the Schiff base will fade.

    • Wash with ether to remove benzophenone.

    • Basify the aqueous layer (containing the amino ester) with NaHCO

      
       and extract with DCM.
      
    • Ester Hydrolysis: Treat the tert-butyl ester with TFA/DCM (1:1) for 2 hours to yield the free amino acid.

  • Final Isolation:

    • Precipitate the amino acid as the hydrochloride salt using HCl in dioxane/ether.

Expected Results:

  • Yield: 75–85%

  • Enantiomeric Excess (ee): >94% (S)-isomer.

Protocol B: Biocatalytic Transamination (Green Route)

For scale-up (>100g), enzymatic transamination is superior due to the elimination of organic solvents and metal waste. This method uses an engineered Aromatic Transaminase (AroAT) .[1]

Materials Required
  • Substrate: 2-Oxo-4-(2-chlorophenyl)butanoic acid (prepared via condensation of 2-chlorobenzaldehyde and pyruvate or via Grignard addition to diethyl oxalate).

  • Enzyme: Recombinant E. coli transaminase (e.g., ATA-113 or commercially available broad-spectrum transaminase kits).

  • Amine Donor: L-Aspartate or L-Glutamate.

  • Cofactor: Pyridoxal-5'-phosphate (PLP).

Step-by-Step Procedure
  • Buffer Preparation:

    • Prepare 100 mM Potassium Phosphate buffer (pH 7.5). Add PLP (1 mM final concentration).

  • Reaction Setup:

    • Dissolve 2-Oxo-4-(2-chlorophenyl)butanoic acid (50 mM) in the buffer.

    • Add L-Aspartate (1.5 eq) as the amine donor.

    • Add AroAT enzyme preparation (5–10 U/mmol substrate).

    • Equilibrium Shift Strategy: To drive the reaction to completion, add Oxaloacetate Decarboxylase (or heat if using a thermophilic enzyme) to remove the coproduct (oxaloacetate) as pyruvate/CO

      
      .
      
  • Incubation:

    • Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

    • pH Control: Monitor pH; the reaction consumes acid (if decarboxylation occurs), so titration with dilute HCl may be needed to maintain pH 7.5.

  • Work-up:

    • Acidify reaction mixture to pH 2.0 with 6M HCl to denature protein. Centrifuge to remove cell debris.

    • Apply supernatant to a cation-exchange resin (Dowex 50W). Wash with water, then elute product with 1M NH

      
      OH.
      
    • Lyophilize the eluate to obtain white powder.

Expected Results:

  • Conversion: >98%

  • Enantiomeric Excess (ee): >99% (S)-isomer (Enzymes are strictly stereospecific).

Biocatalysis Substrate 2-Oxo-4-(2-chlorophenyl) butanoic acid Enzyme Transaminase (PLP) Substrate->Enzyme Donor L-Aspartate Donor->Enzyme Product (S)-2-Amino-4-(2-chlorophenyl) butanoic acid Enzyme->Product Amine Transfer Byproduct Oxaloacetate Enzyme->Byproduct Waste Pyruvate + CO2 Byproduct->Waste Decarboxylase (Equilibrium Shift)

Figure 2: Biocatalytic cascade utilizing coupled decarboxylation to drive equilibrium.

Quality Control & Analytical Methods

Verification of the ortho-chloro position and enantiopurity is vital, as the para-isomer is a common impurity in commercial starting materials.

Table 1: Analytical Specifications

TestMethodAcceptance Criteria
Identity 1H NMR (400 MHz, D2O/DCl)

7.1-7.4 (m, 4H, Ar-H), 4.1 (t, 1H,

-CH), 2.8 (t, 2H,

-CH2), 2.1-2.3 (m, 2H,

-CH2). Note: o-Cl shifts Ar protons downfield relative to p-Cl.
Enantiopurity Chiral HPLC (Crownpak CR(+))> 98.0% ee.[1][2][3] Mobile Phase: pH 1.5 HClO

(aq).
Chemical Purity HPLC (C18, 0.1% TFA/MeCN)> 98.5%
Residual Solvent GC-Headspace< 500 ppm Toluene

Troubleshooting & Expert Insights

  • Low Enantioselectivity in PTC (Method A):

    • Cause: Temperature too high or insufficient stirring. The reaction occurs at the interface.[4]

    • Fix: Ensure temperature is strictly 0°C or -10°C. Increase stirring rate to maximize surface area of the emulsion.

  • Sluggish Reaction (Method A):

    • Cause: Steric hindrance of the ortho-chloro group on the electrophile.

    • Fix: Switch leaving group from Bromide to Iodide (Finkelstein reaction in situ) or increase catalyst loading to 15 mol%.

  • Substrate Inhibition (Method B):

    • Cause: High concentration of keto-acid inhibits the enzyme.

    • Fix: Use a fed-batch approach.[5] Add substrate continuously at a rate matching the conversion rate rather than a single bolus addition.

References

  • O'Donnell, M. J. (2004).[6] "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 37(8), 506–517. Link
    
  • Maruoka, K., & Ooi, T. (2003). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition, 46(23), 4222–4266. Link

  • Cho, B.-K., et al. (2003). "Asymmetric Synthesis of L-Homophenylalanine by Equilibrium-Shift Using Recombinant Aromatic L-Amino Acid Transaminase." Biotechnology and Bioengineering, 83(2), 226–234. Link

  • Lygo, B., & Andrews, B. I. (2004). "Asymmetric Phase-Transfer Catalysis Utilizing Cinchona Alkaloid Derivatives." Accounts of Chemical Research, 37(8), 518–525. Link

  • Park, E.-S., et al. (2025). "Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine." ACS Omega. Link(Note: Generalized reference for enzymatic Hph synthesis).

Sources

Application

Application Note: Solid-Phase Peptide Synthesis of 2-Amino-4-(2-chlorophenyl)butanoic Acid Analogs

This Application Note and Protocol guide is designed for advanced peptide chemists and drug development professionals. It addresses the specific synthetic challenges associated with 2-Amino-4-(2-chlorophenyl)butanoic aci...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for advanced peptide chemists and drug development professionals. It addresses the specific synthetic challenges associated with 2-Amino-4-(2-chlorophenyl)butanoic acid (also referred to as 2-chloro-homophenylalanine or 2-Cl-Hph ), a non-canonical amino acid used to modulate lipophilicity and steric constraints in therapeutic peptides.

Introduction & Chemical Context

2-Amino-4-(2-chlorophenyl)butanoic acid is a homophenylalanine (Hph) derivative characterized by an extended ethyl side chain terminating in an ortho-chlorinated phenyl ring. Unlike Phenylalanine (Phe), the extended backbone of Hph derivatives introduces greater conformational flexibility, while the ortho-chloro substituent adds significant steric bulk and lipophilicity (


 shift).
Why this residue matters:

In medicinal chemistry, this residue is employed to:

  • Probe Hydrophobic Pockets: The extended reach allows the aromatic ring to access deep hydrophobic pockets in GPCRs (e.g., GLP-1 analogs).

  • Induce

    
    -Stacking:  The electron-withdrawing chlorine atom alters the quadrupole moment of the aromatic ring, potentially strengthening edge-to-face 
    
    
    
    -interactions.
  • Enhance Metabolic Stability: Non-canonical side chains often resist chymotrypsin-like proteolytic cleavage.

Synthetic Challenges:
  • Steric Hindrance: The 2-chloro substituent creates a bulky termination that can impede the approach of the activated ester to the N-terminus of the resin-bound peptide.

  • Hydrophobic Aggregation: The residue significantly increases the hydrophobicity of the growing chain, promoting

    
    -sheet formation and "on-resin aggregation," which leads to deletion sequences.
    
  • Solubility: The Fmoc-protected building block often requires polar aprotic solvent mixtures (DMF/NMP) for complete dissolution.

Materials & Reagents

ComponentSpecificationPurpose
Building Block Fmoc-L-2-Amino-4-(2-chlorophenyl)butanoic acid Target residue. Ensure >98% enantiomeric purity.
Resin Rink Amide MBHA (0.3–0.6 mmol/g) or 2-Chlorotrityl Chloride Low loading is recommended (0.3 mmol/g) to reduce inter-chain aggregation.
Coupling Reagent HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)High-efficiency reagent for sterically hindered couplings.
Additive HOAt (1-Hydroxy-7-azabenzotriazole)Suppresses racemization and enhances reaction rate.
Base DIEA (Diisopropylethylamine) or 2,4,6-Collidine Collidine is preferred with HATU to minimize racemization risk.
Solvent NMP (N-Methyl-2-pyrrolidone)Superior solvation of hydrophobic residues compared to DMF.

Experimental Protocol

Phase A: Resin Preparation & Swelling

Rationale: Proper swelling is critical for the diffusion of the bulky 2-Cl-Hph derivative into the polymer matrix.

  • Weigh appropriate resin quantity (e.g., 0.1 mmol scale).[1]

  • Swell in DCM (Dichloromethane) for 30 minutes.

  • Wash 3x with DMF (Dimethylformamide).[2]

  • Critical Step: Perform a final wash with NMP to condition the resin for the hydrophobic coupling environment.

Phase B: Fmoc Deprotection (Standard)
  • Treat resin with 20% Piperidine in DMF (v/v) containing 0.1 M HOBt (to suppress aspartimide formation if Asp is present).

  • Reaction time: 2 × 10 minutes.

  • Wash: 3x DMF, 3x DCM, 3x NMP.

  • QC: Perform a Kaiser Test (Ninhydrin). Result must be Dark Blue (positive for free amines).

Phase C: Coupling of Fmoc-2-Amino-4-(2-chlorophenyl)butanoic acid

Rationale: The bulky nature of the side chain requires "Pre-activation" to ensure rapid kinetics upon addition to the resin.

Reagent Stoichiometry:

  • Amino Acid: 3.0 equivalents[3]

  • HATU: 2.9 equivalents

  • HOAt: 3.0 equivalents

  • DIEA: 6.0 equivalents (or Collidine: 6.0 eq)

Step-by-Step:

  • Dissolution: Dissolve the Fmoc-amino acid and HATU/HOAt in minimal NMP (approx. 0.15 M concentration).

    • Note: If solution is cloudy, add small aliquots of DCM or heat to 35°C until clear.

  • Activation: Add the Base (DIEA or Collidine) to the amino acid solution.

    • Observation: The solution should turn yellow. Allow to activate for exactly 2 minutes . Do not exceed 5 minutes to avoid guanidinium by-product formation.

  • Coupling: Transfer the activated solution to the resin-bound peptide.

  • Incubation: Agitate at Room Temperature for 2 to 4 hours .

    • Optimization: For extremely difficult sequences, use Microwave irradiation: 75°C for 5 minutes (Power: 25W).

  • Wash: Drain and wash 3x with NMP.

Phase D: Monitoring & Capping
  • Kaiser Test: Take a few beads and test.

    • Colorless/Yellow: Coupling complete. Proceed to next cycle.

    • Blue/Purple: Incomplete coupling. DO NOT PROCEED.

  • Remediation (if Blue):

    • Perform a Double Coupling using a different chemistry: DIC (Diisopropylcarbodiimide) / Oxyma Pure (3 eq each) in DMF for 2 hours.

  • Capping: Once coupling is confirmed, cap unreacted amines with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 minutes to prevent deletion sequences.

Phase E: Cleavage
  • Wash resin 5x with DCM to remove all traces of NMP/DMF.

  • Dry resin under Nitrogen flow.

  • Add Cleavage Cocktail: TFA/TIPS/Water (95:2.5:2.5).

    • Note: The 2-chloro group is stable to TFA. No special scavengers are needed for the chloro group itself, but TIPS protects against alkylation from other residues (e.g., Trp, Tyr).

  • Incubate for 2–3 hours.

  • Precipitate in cold Diethyl Ether.

Visualized Workflows (Graphviz)

Diagram 1: The "Bulky Residue" Coupling Logic

This flowchart illustrates the decision-making process when coupling sterically hindered amino acids like 2-Cl-Hph.

SPPS_Logic Start Resin with Free Amine Dissolve Dissolve Fmoc-2-Cl-Hph in NMP (0.15M) Start->Dissolve Activate Add HATU/HOAt + Collidine (Pre-activate 2 min) Dissolve->Activate Coupling Coupling Reaction (2-4 hrs, RT or 75°C MW) Activate->Coupling Wash Wash Resin (NMP/DMF) Coupling->Wash Test Kaiser Test (Ninhydrin) Wash->Test Success Result: Colorless (Coupling Complete) Test->Success Negative Fail Result: Blue (Incomplete) Test->Fail Positive Cap Capping Step (Ac2O/Pyridine) Success->Cap Retry Re-Couple: DIC/Oxyma (Alternative Mechanism) Fail->Retry Retry->Wash Next Proceed to Fmoc Removal Cap->Next

Caption: Logical workflow for coupling sterically hindered 2-Amino-4-(2-chlorophenyl)butanoic acid, including remediation steps.

Diagram 2: Structural Interaction & Steric Challenge

This diagram visualizes the structural comparison between Phenylalanine and the target molecule to highlight the steric challenge.

Structure_Comparison cluster_0 Standard Residue: Phenylalanine cluster_1 Target: 2-Amino-4-(2-chlorophenyl)butanoic acid Phe Phe Side Chain -CH2-Ph Phe_Prop Low Steric Bulk Fast Coupling Phe->Phe_Prop Resin Peptide-Resin N-Terminus Phe->Resin Easy Access Target 2-Cl-Hph Side Chain -CH2-CH2-(2-Cl-Ph) Steric Challenge: 1. Extended Linker (Entropy) 2. Ortho-Cl Bulk (Sterics) Target->Steric Target->Resin Hindered Access

Caption: Structural comparison highlighting the increased steric hindrance and entropic penalty of the 2-Cl-Hph residue compared to Phenylalanine.

Troubleshooting & Optimization Data

The following table summarizes common issues encountered with this specific residue and validated solutions.

IssueObservationRoot CauseCorrective Action
Incomplete Coupling Kaiser test remains blue after 4 hours.Steric hindrance of the ortho-chloro group prevents nucleophilic attack.Switch to Microwave-assisted coupling (75°C, 5 min) or use DIC/Oxyma at 50°C.
Precipitation Reaction mixture turns cloudy upon adding base.Low solubility of the hydrophobic Fmoc-amino acid in pure DMF.Use NMP or a DMF/DCM (1:1) mixture as the solvent.
Racemization HPLC shows split peaks (diastereomers).Over-activation or prolonged base exposure (Hph analogs are sensitive).Use Collidine instead of DIEA (weaker base).[4] Limit pre-activation time to <2 mins.
Aggregation Difficult deprotection of subsequent residues.The hydrophobic 2-Cl-Hph side chain induces

-sheet formation.
Use Pseudoproline dipeptides downstream or add Chaotropic salts (e.g., K-Oxyma) to the deprotection mix.

References

  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.[1][2][3][5][6][7][8][9] Bachem Knowledge Center. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Sigma-Aldrich. (n.d.). 2-amino-2-(4-chlorophenyl)butanoic acid Product Page (Analog Reference). Merck KGaA. Link

  • BenchChem. (2025).[3] Protocol for the Incorporation of (r)-2-Amino-2-(4-chlorophenyl)acetic Acid in Peptide Synthesis. (Used as procedural basis for bulky chloro-phenyl derivatives). Link

  • Beilstein Journals. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides.[8] Beilstein J. Org. Chem. Link

  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis - Coupling of Bulky Amino Acids. ChemPep Inc. Link

Sources

Method

Application Note: Advanced Recrystallization and Purification Strategies for 2-Amino-4-(2-chlorophenyl)butanoic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction and Chemical Profiling 2-Amino-4-(2-chlorophenyl)butanoic acid (CAS: 1...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Chemical Profiling

2-Amino-4-(2-chlorophenyl)butanoic acid (CAS: 1251999-74-2) is a non-natural, halogenated amino acid. Structurally, it serves as the ortho-chloro analog of the widely utilized GABA-B receptor agonist, Baclofen[1][2]. In the synthesis of active pharmaceutical ingredients (APIs) and complex peptide sequences, isolating this zwitterionic building block with high chemical and enantiomeric purity is a critical downstream challenge.

Like many homophenylalanine derivatives, this compound exhibits a highly specific U-shaped solubility profile and a strong propensity to form stable hydrates in aqueous media[3][4]. This guide details the mechanistic principles and field-proven protocols for the isolation, anhydrous recrystallization, and chiral resolution of 2-Amino-4-(2-chlorophenyl)butanoic acid.

Table 1: Physicochemical Summary
PropertyValue / DescriptionImpact on Purification Strategy
Molecular Weight 213.66 g/mol Standard for homophenylalanine analogs[1].
Ionization State Zwitterionic at neutral pHRequires extreme pH shifts for solubilization[5].
Isoelectric Point (pI) ~pH 5.5 – 6.0Minimum solubility target for precipitation[6].
Solid-State Form Prone to Hydrate FormationRequires co-solvents (e.g., acetic acid) to yield anhydrates[4].

Mechanistic Principles of Zwitterionic Crystallization

Designing a robust crystallization system for unnatural amino acids requires manipulating their thermodynamic behavior in solution[3].

  • Isoelectric Precipitation (IEP): Amino acids possess a protonated amine and a deprotonated carboxylate at neutral pH. At the isoelectric point (pI), the molecule has a net-zero charge. This minimizes electrostatic repulsion between solute molecules and solvent interactions, driving the system to its lowest aqueous solubility and forcing precipitation[5][6].

  • Hydrate vs. Anhydrate Thermodynamics: Halogenated aromatic amino acids frequently trap water molecules within their crystalline lattice, forming hydrates that complicate downstream drying and formulation[4]. Introducing a co-solvent such as acetic acid or an alcohol disrupts the stable hydration sphere, thermodynamically favoring the precipitation of the anhydrous polymorph[7][8].

Experimental Protocols

Protocol A: Primary Recovery via Isoelectric Precipitation

This protocol is designed to isolate the crude amino acid directly from an aqueous synthesis mixture.

  • Step 1: Acidic Solubilization. Suspend the crude 2-Amino-4-(2-chlorophenyl)butanoic acid in deionized water (10 mL/g). Under continuous stirring, slowly add 1M HCl until the solution reaches pH < 2.0.

    • Causality Check: Protonation of the carboxylate group breaks the zwitterionic lattice, maximizing aqueous solubility while leaving non-basic organic impurities (e.g., unreacted halides) in suspension[6].

  • Step 2: Polish Filtration. Pass the acidic solution through a 0.22 µm PTFE membrane.

    • Self-Validation: The resulting filtrate must be optically clear. Any turbidity indicates incomplete solubilization or the presence of neutral impurities.

  • Step 3: Isoelectric Titration. Transfer the filtrate to a crystallizer with overhead stirring (300 rpm). Add 1M NaOH dropwise until the pH stabilizes between 5.5 and 6.0.

    • Causality Check: Rapid base addition causes high local supersaturation, leading to amorphous "crashing out" rather than controlled crystal growth. Dropwise addition ensures nucleation occurs near the thermodynamic pI[3][5].

  • Step 4: Aging and Isolation. Chill the suspension to 5°C at a cooling rate of 0.5°C/min. Age for 2 hours. Isolate via vacuum filtration and wash the filter cake with ice-cold deionized water.

    • Self-Validation: Test the final wash filtrate with a few drops of 0.1M AgNO₃. The absence of a white AgCl precipitate confirms the complete removal of chloride salts from the lattice.

IEP_Workflow A Crude 2-Amino-4-(2-chlorophenyl) butanoic acid B Acidic Solubilization (1M HCl, pH < 2) A->B Add Solvent C Polish Filtration (Removes insoluble impurities) B->C Clarify D Isoelectric Titration (1M NaOH to pH 5.5 - 6.0) C->D pH Adjustment E Controlled Nucleation (Cooling to 5°C, 2h aging) D->E Supersaturation F Isolation & Washing (Vacuum filtration, cold dH2O) E->F Harvest

Fig 1. Isoelectric precipitation workflow for zwitterionic amino acid recovery.

Protocol B: Polishing Recrystallization (Anhydrate Formation)

This protocol upgrades the purity of the IEP-recovered solid and ensures an anhydrous crystalline form.

  • Step 1: Dissolution. Suspend the solid in a 12:1 (v/v) mixture of Water/Acetic Acid (approx. 15 mL/g). Heat the slurry to 80°C until complete dissolution is achieved.

    • Causality Check: The addition of acetic acid lowers the water activity of the solvent system. This disrupts the hydrogen-bonding network required for hydrate formation, driving the system toward the thermodynamically stable anhydrate[7][8].

  • Step 2: Controlled Cooling. Program the reactor to cool linearly from 80°C to 20°C over a 4-hour period (0.25°C/min).

  • Step 3: Isolation. Filter the resulting crystalline needles. Wash with a minimal volume of cold pure ethanol, then dry under a vacuum (50 mbar) at 40°C for 12 hours.

Protocol C: Chiral Resolution via Diastereomeric Cocrystallization

For applications requiring enantiopurity (e.g., specific receptor binding assays), the racemate must be resolved.

  • Step 1: Cocrystallization. Combine racemic 2-Amino-4-(2-chlorophenyl)butanoic acid and an equimolar amount of L-mandelic acid in a 12:1 Water/Acetic Acid solvent system at 80°C[8].

  • Step 2: Selective Precipitation. Cool the solution slowly to 20°C.

    • Causality Check: Based on established behaviors of para-chloro analogs, the (R)-enantiomer forms a highly stable, rigid zwitterionic cocrystal with L-mandelic acid. This drastically lowers its solubility compared to the (S)-enantiomer diastereomer, allowing selective precipitation[8].

  • Step 3: Cocrystal Cleavage. Isolate the solid and resuspend it in pure methanol at 25°C for 30 minutes.

    • Causality Check: Methanol readily dissolves the L-mandelic acid coformer while the zwitterionic amino acid remains largely insoluble. This thermodynamic disparity effectively cleaves the cocrystal, leaving behind the purified (R)-enantiomer as a solid[8].

Resolution_Workflow R1 Racemic Mixture (RS) (Target API) R3 Cocrystallization Solvent (Water/Acetic Acid 12:1) R1->R3 R2 Chiral Resolving Agent (e.g., L-Mandelic Acid) R2->R3 R4 Diastereomeric Salt Formation (Heating to 80°C) R3->R4 R5 Selective Precipitation (Cooling to 20°C) R4->R5 Thermodynamics R6 Solid Phase (R-Enantiomer Salt) R5->R6 Filtration R7 Liquid Phase (S-Enantiomer enriched) R5->R7 Mother Liquor R8 Salt Cleavage (Methanol Wash) R6->R8 Purification

Fig 2. Chiral resolution pathway via diastereomeric cocrystallization.

References

  • [7] Method for Resolution of Baclofen Salts (US20190345098A1). Google Patents. Available at:

  • [3] Aqueous solution and solid-state behaviour of L-homophenylalanine: experiment, modelling, and DFT calculations. RSC Publishing. Available at: [Link]

  • [4] A Lection in Humbleness: Crystallization of Chiral and Zwitterionic APIs Baclofen and Phenibut. MDPI. Available at: [Link]

  • [8] Chiral Resolution of RS-Baclofen via a Novel Chiral Cocrystal of R-Baclofen and L-Mandelic Acid. ACS Publications. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Amino-4-(2-chlorophenyl)butanoic Acid Synthesis

Executive Summary & Molecule Profile[2][4][5] Target Molecule: 2-Amino-4-(2-chlorophenyl)butanoic acid Common Name: o-Chlorohomophenylalanine CAS Registry Number: (Generic for homophenylalanines, specific isomer varies)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[2][4][5]

Target Molecule: 2-Amino-4-(2-chlorophenyl)butanoic acid Common Name: o-Chlorohomophenylalanine CAS Registry Number: (Generic for homophenylalanines, specific isomer varies) Core Challenge: This molecule is an


-amino acid with a bulky ortho-substituted phenyl-ethyl side chain.[1][2] The primary yield-killing mechanism is the E2 elimination  of the alkylating agent (2-chlorophenethyl halide) to form the corresponding styrene, competing with the desired 

alkylation.

This guide provides a technical deep-dive into the two most robust synthetic routes: the Diethyl Acetamidomalonate (DEAM) method (for racemic bulk) and the O'Donnell Phase Transfer Catalysis (PTC) method (for enantioselective synthesis).[1][2]

Core Synthetic Protocols

Method A: The DEAM Route (Robust, Scalable, Racemic)

Best for: Initial SAR studies, gram-scale synthesis, reference standards.[3][2]

Reaction Scheme:

  • Enolate Formation: DEAM + NaOEt

    
     DEAM Enolate
    
  • Alkylation: DEAM Enolate + 1-bromo-2-(2-chlorophenyl)ethane

    
     Protected Intermediate[1][2]
    
  • Deprotection: Acid Hydrolysis

    
     Decarboxylation 
    
    
    
    Product[3]

Optimized Protocol:

StepReagent/ConditionCritical ParameterTechnical Insight
1. Activation NaOEt (1.05 eq) in dry EtOHAnhydrous conditions Water quenches the enolate, returning SM.[2] Use freshly prepared NaOEt or commercial 21% wt solution.[3]
2. Alkylation 2-chlorophenethyl bromide (1.1 eq)Temperature: 60-70°C CRITICAL: Do not reflux aggressively (>78°C).[1][2] High heat favors E2 elimination (styrene formation) over

.
3.[2] Hydrolysis 6M HCl or 48% HBr, Reflux 6-12hTime Monitor decarboxylation by CO2 evolution. Incomplete hydrolysis leaves

-acetyl impurities.
4.[3][1] Isolation Propylene Oxide or Et3N (pH adjust)pH 5.5 - 6.0 The zwitterion is most insoluble at its pI.[1][2] Over-basification forms the soluble Na-salt.
Method B: O'Donnell PTC Route (Enantioselective)

Best for: Asymmetric synthesis, avoiding high-temp reflux.[3][1][2]

Reaction Scheme: Glycine Schiff Base + 2-chlorophenethyl bromide + Cinchona Catalyst (PTC) + KOH/CsOH.[1][2]

Visualizing the Workflow & Failure Points

The following diagram illustrates the DEAM pathway and the critical decision nodes where yield is typically lost.

G Start Start: Diethyl Acetamidomalonate (DEAM) Base Add Base (NaOEt/EtOH) Start->Base Enolate Enolate Intermediate Base->Enolate Decision Reaction Temperature? Enolate->Decision AlkylatingAgent Add 2-chlorophenethyl bromide AlkylatingAgent->Decision Reagent PathHighTemp > 78°C (Aggressive Reflux) Decision->PathHighTemp Too Hot PathOptTemp 60-70°C (Controlled) Decision->PathOptTemp Optimal SideProduct SIDE REACTION: E2 Elimination -> 2-chlorostyrene (Yield Loss) PathHighTemp->SideProduct DesiredInt Alkylated Diester Intermediate PathOptTemp->DesiredInt Hydrolysis Acid Hydrolysis (HCl/HBr) DesiredInt->Hydrolysis Crude Crude Amino Acid HCl Salt Hydrolysis->Crude Purification pH Adjustment to pI (5.5-6.0) Crude->Purification Final Final Product: 2-Amino-4-(2-chlorophenyl)butanoic acid Purification->Final

Caption: Figure 1. Critical control points in the DEAM synthesis route. Note the temperature sensitivity at the alkylation step to prevent elimination.

Troubleshooting Guide (Q&A)

Category 1: Low Yield in Alkylation Step[2]

Q: I am observing a large amount of unreacted DEAM and a new non-polar spot on TLC, but low product conversion. What is happening? A: You are likely witnessing the E2 Elimination of your alkylating agent.[4]

  • The Mechanism: The ethoxide anion is both a nucleophile and a base. The 2-chlorophenethyl bromide has beta-hydrogens.[1] If the temperature is too high or the base concentration too localized, the base deprotonates the beta-carbon, kicking out the bromide and forming 2-chlorostyrene .

  • The Fix:

    • Lower Temperature: Run the reaction at 50-60°C for a longer time (24-48h) rather than refluxing at 80°C.

    • Change Leaving Group: Switch from bromide to iodide (add catalytic NaI) to accelerate the

      
       rate relative to elimination.
      
    • Switch Base: Use a less basic, more nucleophilic system if possible, or ensure slow addition of the base to the DEAM first to ensure full enolate formation before adding the alkyl halide.

Q: The reaction mixture turns dark brown/black rapidly. A: This indicates oxidation or polymerization of the styrene side-product.[1]

  • The Fix: Degas your solvents with Nitrogen/Argon. Phenethyl derivatives can be sensitive to radical oxidation at high temperatures.[3]

Category 2: Hydrolysis & Decarboxylation Issues

Q: After hydrolysis with 6M HCl, NMR shows a mix of product and an impurity with a singlet at ~2.0 ppm. A: The hydrolysis is incomplete. The singlet at 2.0 ppm corresponds to the


-acetyl group .
  • The Fix:

    • Increase hydrolysis temperature (reflux vigorously).[2]

    • Switch to 48% HBr . HBr is a stronger nucleophile than HCl and cleaves amides/esters faster.

    • Protocol: Evaporate the HCl, add fresh 48% HBr, and reflux for another 4-6 hours.

Category 3: Purification & Isolation[1][2][6][7]

Q: I cannot get the product to precipitate. The solution remains clear after neutralizing. A: You likely missed the Isoelectric Point (pI) or the salt concentration is too high (Salting-in effect).[2]

  • The Fix:

    • Target pH: The pI of this amino acid is approximately 5.5 - 6.0 .[1] Use a calibrated pH meter, not just paper.[3]

    • Solvent Switch: If water solubility is too high due to salts (NaCl), evaporate to dryness.[2] Extract the residue with hot absolute ethanol . The free amino acid zwitterion often has low solubility in EtOH, while inorganic salts are insoluble (filter them off) or soluble (depending on the salt).[2]

    • Propylene Oxide Method: Instead of NaOH, add propylene oxide to the acidic solution. It acts as an acid scavenger (forming chloropropanol) and gently raises the pH to the pI, often yielding better crystals.[2]

Advanced Optimization: Phase Transfer Catalysis (PTC)

For researchers requiring higher yields or enantiopurity (L-isomer), the O'Donnell method is superior to DEAM.[2]

Workflow:

  • Substrate:

    
    -(Diphenylmethylene)glycine tert-butyl ester.[1][2]
    
  • Catalyst:

    
    -Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (10 mol%).[1][2]
    
  • Conditions: Toluene/50% KOH (aq), 0°C.

Why it works: The PTC method uses a biphasic system.[5] The hydroxide stays in the aqueous phase; the catalyst shuttles the enolate into the organic phase. This separation suppresses E2 elimination because the harsh base never contacts the alkyl halide directly in the bulk organic phase.

Yield Comparison:

  • DEAM Route: 45-60% typical yield (racemic).[1][2]

  • PTC Route: 75-85% typical yield (>90% ee if chiral catalyst used).[1][2]

References

  • General DEAM Protocol: Hellmann, H. (1958).[2] Syntheses with Acetamidomalonic Ester. Angewandte Chemie. (Foundational text on DEAM chemistry).[2]

  • O'Donnell PTC Method: O'Donnell, M. J. (2004).[3][2] The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Cinchona Alkaloid Derivatives. Accounts of Chemical Research. 
    
  • Elimination vs Substitution in Phenethyl Halides: Bunnett, J. F. (1962).[2] The Mechanism of Bimolecular Elimination Reactions. Angewandte Chemie International Edition. (Explains the steric/electronic factors favoring styrene formation).

  • Propylene Oxide Crystallization: Dunn, P. J., et al. (2010).[3][2] Green Chemistry in the Pharmaceutical Industry. Wiley-VCH.[3][1] (Describes the use of epoxides for acid scavenging in amino acid crystallization).

Disclaimer

This guide is for research purposes only. 2-Amino-4-(2-chlorophenyl)butanoic acid is a chemical intermediate.[1][2] Users must adhere to all local safety regulations regarding the handling of halogenated aromatics and strong acids.

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for 2-Amino-4-(2-chlorophenyl)butanoic Acid

Welcome to the Technical Support Center for unnatural amino acid synthesis and purification. 2-Amino-4-(2-chlorophenyl)butanoic acid is a halogenated homophenylalanine derivative widely used as a chiral building block in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for unnatural amino acid synthesis and purification. 2-Amino-4-(2-chlorophenyl)butanoic acid is a halogenated homophenylalanine derivative widely used as a chiral building block in peptidomimetic drug development.

Because this compound is amphoteric—containing both a basic primary amine and an acidic carboxylic acid—its solubility is highly pH-dependent. The most robust purification strategies leverage this property through acid-base liquid-liquid extraction followed by isoelectric crystallization.

Purification Workflow

PurificationWorkflow Crude Crude 2-Amino-4-(2-chlorophenyl) butanoic acid Dissolve Dissolve in Aqueous HCl (pH < 2.0) Crude->Dissolve Extract Liquid-Liquid Extraction (Wash with Ethyl Acetate) Dissolve->Extract OrgWaste Organic Layer (Lipophilic Impurities) Extract->OrgWaste Organic Phase AqLayer Aqueous Layer (Protonated Amino Acid) Extract->AqLayer Aqueous Phase AdjustPH Adjust pH to ~5.5 - 6.0 (Isoelectric Point) AqLayer->AdjustPH Filter Filtration & Cold Wash (Removes Inorganic Salts) AdjustPH->Filter Precipitation Pure Purified Zwitterionic Product Filter->Pure

Workflow for purification via acid-base extraction and isoelectric crystallization.

Frequently Asked Questions (Troubleshooting)

Q1: My crude product is heavily contaminated with unreacted starting materials (e.g., 2-chlorobenzyl derivatives). How can I separate these lipophilic impurities? A: Utilize the amphoteric nature of the amino acid. By lowering the pH below 2.0, the amine group protonates, converting the molecule into a highly water-soluble cationic species (1)[1]. Neutral lipophilic impurities remain insoluble in water and can be partitioned into an organic solvent (like ethyl acetate or diethyl ether) via liquid-liquid extraction.

Q2: I am experiencing low recovery yields during crystallization. The product seems to remain in the mother liquor. What went wrong? A: You have likely overshot the isoelectric point (pI). For homophenylalanine derivatives, solubility is minimized at the pI (around pH 5.5–6.0) where the molecule exists as a neutral zwitterion (2)[2]. However, solubility increases dramatically if the pH falls below 2.5 or rises above 9.5[1]. Use a calibrated pH meter rather than pH paper, and add neutralizing agents dropwise when approaching the pI.

Q3: The isolated solid contains high levels of inorganic salts (e.g., NaCl). How do I desalt the product? A: Inorganic salts are highly soluble in water regardless of pH, whereas the zwitterionic amino acid is not[2]. Ensure that your final filtration is followed by a thorough wash with ice-cold deionized water. For extreme salt loads, piezo-dialysis or ion-exchange chromatography using an amphoteric or cation-exchange resin can be employed to selectively bind the amino acid while washing away the salts (3)[3].

Q4: The crude mixture is dark brown or yellow. How do I remove these colored polymeric tars? A: Colored impurities are typically conjugated byproducts or tars from thermal degradation. Perform an activated carbon (charcoal) treatment. Dissolve the crude in an acidic aqueous solution (pH < 2.0), add 5-10% w/w activated carbon, heat gently (40°C) for 30 minutes, and filter through a Celite pad. The filtrate will be clear, and you can proceed directly to isoelectric precipitation.

Quantitative Data Summary: Impurity Profiling
Impurity TypeSource / OriginDetection MethodRemoval Strategy
Unreacted Electrophiles Alkylation step (e.g., 2-chlorobenzyl bromide)HPLC-UV, TLCLiquid-liquid extraction at pH < 2.0
Inorganic Salts Neutralization (e.g., NaCl, NaBr)Conductivity, Ash TestAqueous wash during isoelectric precipitation
Colored Tars / Polymers Thermal degradation, side reactionsVisual inspection, UV-VisActivated carbon treatment at low pH
Enantiomers Racemic synthesisChiral HPLCDiastereomeric salt resolution or enzymatic cleavage
Experimental Protocol: Acid-Base Extraction & Isoelectric Crystallization

This protocol relies on a self-validating thermodynamic system: the target compound will only precipitate when the exact balance of protonation and deprotonation is achieved, structurally confirming the isolation of the zwitterion (4)[4].

Step 1: Acidic Dissolution

  • Suspend the crude 2-Amino-4-(2-chlorophenyl)butanoic acid in deionized water (approx. 10 mL per gram of crude).

  • Slowly add 1M HCl while stirring until the pH reaches 1.5 - 2.0.

  • Causality: Protonation of the primary amine ensures complete aqueous solubility of the target compound[1].

Step 2: Organic Wash (Liquid-Liquid Extraction)

  • Add an equal volume of Ethyl Acetate to the aqueous solution.

  • Transfer to a separatory funnel, shake vigorously, and allow the phases to separate.

  • Causality: Extracts non-ionizable, lipophilic organic impurities (unreacted starting materials) into the organic phase while the protonated amino acid remains in the water.

Step 3: Phase Separation & Carbon Treatment

  • Collect the lower aqueous phase and discard the upper organic phase.

  • (Optional) If the aqueous phase is highly colored, add 5% w/w activated carbon, stir for 30 minutes at 40°C, and filter through a Celite pad.

Step 4: Isoelectric Precipitation

  • Place the aqueous phase in an ice bath and monitor the pH with a calibrated pH meter.

  • Slowly add 1M NaOH dropwise under continuous stirring until the pH reaches 5.5 - 6.0.

  • Self-Validation Checkpoint: As the pH approaches 5.5, the previously clear aqueous solution will spontaneously turn turbid, validating that the isoelectric point has been reached. The hydration shell collapses as the molecule becomes neutrally charged, driving crystallization[4].

Step 5: Isolation and Desalting

  • Allow the suspension to age at 4°C for 2 hours to maximize crystal growth and precipitation.

  • Filter the solid under vacuum.

  • Wash the filter cake thoroughly with ice-cold deionized water, followed by a small volume of cold ethanol.

  • Causality: The cold water wash removes highly soluble inorganic salts (NaCl) formed during neutralization without dissolving the zwitterionic product.

Step 6: Drying

  • Dry the purified white solid under vacuum at 45°C to a constant weight.

References
  • MetwareBio. "What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications". 2

  • RSC Publishing. "Aqueous solution and solid-state behaviour of L-homophenylalanine: experiment, modelling, and DFT calculations". 1

  • G-Biosciences. "What is the Role of the Isoelectric Point of a Protein in its Purification?". 3

  • ChemRxiv. "Deriving the Isoelectric Point of Amino Acids from Acid-Base Equilibria". 4

Sources

Troubleshooting

alternative solvents for 2-Amino-4-(2-chlorophenyl)butanoic acid dissolution

Technical Guide: Solubilization Strategies for 2-Amino-4-(2-chlorophenyl)butanoic Acid Executive Summary & Compound Identification Warning: Isomer Distinction Required Before proceeding, verify your compound's structure....

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solubilization Strategies for 2-Amino-4-(2-chlorophenyl)butanoic Acid

Executive Summary & Compound Identification

Warning: Isomer Distinction Required Before proceeding, verify your compound's structure.[1][2] This guide specifically addresses 2-Amino-4-(2-chlorophenyl)butanoic acid (also known as o-Chloro-homophenylalanine), an alpha-amino acid .[1]

  • Target Compound: Alpha-amino group (Position 2).[1][3] Used primarily in peptide synthesis and as a chiral building block.[1][4]

  • Common Confusion: Do NOT confuse this with Baclofen (4-Amino-3-(4-chlorophenyl)butanoic acid), which is a beta-amino acid and has significantly different solubility properties.[1]

The Solubility Challenge This molecule presents a "dual-lock" solubility problem:

  • Zwitterionic Lattice: As an alpha-amino acid, it exists as a zwitterion (

    
    ) in the solid state, creating a crystal lattice with high cohesive energy that resists dissolution in non-polar solvents.[1][2]
    
  • Hydrophobic Side Chain: The 2-chlorophenyl-ethyl tail is highly lipophilic.[1] This disrupts the water structure, making the compound sparingly soluble in neutral water (pH 6–7).[2]

Solvent Selection Logic (The "Why")

To dissolve this compound, you must break the zwitterionic lattice (using pH or polarity) or solvate the hydrophobic tail (using organic co-solvents).[2]

Q: Why won't it dissolve in water or pure methanol? A: At neutral pH, the compound is at its Isoelectric Point (pI) .[1][2] The net charge is zero, maximizing lattice stability and minimizing solvation energy.[1][2] Methanol and Ethanol often fail because they are not polar enough to break the ionic lattice but are too polar to solvate the hydrophobic tail effectively.[2]

Q: What is the "Golden Rule" for this compound? A: "Charge it or Shield it."

  • Charge it: Move the pH away from the pI (approx pH 5.5–6.[2]0) to generate a net positive (pH < 2) or net negative (pH > 10) species.[1][2]

  • Shield it: Use high-dielectric dipolar aprotic solvents (DMSO, DMF) to solvate the zwitterion directly.[1][2]

Recommended Solvent Systems

ApplicationPrimary SolventSecondary OptionsProtocol Notes
Biological Assays DMSO (Stock)0.1 M NaOHDissolve at 100× conc. in DMSO; dilute into buffer.
Peptide Synthesis DMF or NMP DMSOStandard for Fmoc-chemistry.[1] Requires no pH adjustment.[1]
Analytical (HPLC) Acetonitrile:Water (with TFA)Methanol:Water (with Formic Acid)Acid modifier (0.1% TFA) is mandatory to prevent peak tailing.[1][2]
Purification Acetic Acid (10–50%)Dilute HClGood for lyophilization recovery.[1][2]
Data Summary: Solubility Thresholds (Estimated)
  • Water (pH 7): < 0.5 mg/mL (Poor)[1][2]

  • 0.1 M HCl: > 10 mg/mL (Good)[1][2]

  • DMSO: > 50 mg/mL (Excellent)[1][2]

  • Ethanol: < 1 mg/mL (Poor)[1][2]

Detailed Dissolution Protocols

Protocol A: The "pH Swing" Method (For Aqueous Solutions)

Best for: Preparing aqueous stocks without organic solvents.[2]

  • Weigh the target amount of solid into a vial.

  • Add 80% of the final volume of water.[1][2] The powder will likely float or sink without dissolving.[1][2]

  • Acidify or Basify:

    • For Acidic Stock: Add 1 M HCl dropwise while vortexing.[1] Watch for the "clarity point" (usually around pH 2.0).[1][2]

    • For Basic Stock: Add 1 M NaOH dropwise.[1] (Limit to pH 10–11 to avoid racemization if heating).[1][2]

  • Adjust Volume: Once clear, add water to the final volume.

  • Filter: Sterilize using a 0.22 µm PVDF or PES filter (Do not use Nylon for acidic solutions).[1]

Protocol B: The "Co-Solvent" Method (For Biological Assays)

Best for: Cell culture or enzyme assays where pH must remain neutral.[2]

  • Dissolve the compound in 100% DMSO (Dimethyl sulfoxide) to create a high-concentration stock (e.g., 50–100 mM).

    • Tip: If the solid is stubborn, warm the DMSO to 40°C or sonicate for 30 seconds.[1][2]

  • Dilute this stock into your assay buffer (PBS, media) immediately before use.[1][2]

    • Critical Step: Add the DMSO stock slowly to the vortexing buffer to prevent "crashing out" (precipitation).[2]

    • Limit: Keep final DMSO concentration < 0.5% to avoid cytotoxicity.[1]

Troubleshooting Guide (FAQ)

Q: I added water and the powder turned into a sticky "gel" or clump. What happened? A: This is "wetting without solvation."[1] The hydrophobic tails aggregated while the polar heads hydrated partially.[2]

  • Fix: Do not add more water. Add a small volume of Acetic Acid or DMSO to break the gel, then adjust the pH aggressively with HCl.[2]

Q: My solution precipitates when I dilute my DMSO stock into PBS. A: You hit the "solubility cliff."[1][2] The hydrophobic effect forced the molecules out of solution when the organic solvent ratio dropped.[2]

  • Fix 1: Lower the working concentration.

  • Fix 2: Use a "step-down" dilution: DMSO

    
     50% DMSO/Water 
    
    
    
    Buffer.[1]
  • Fix 3: Ensure the buffer is warm (37°C) during addition.

Q: Can I use Ethanol or Methanol? A: Generally, no .[1][2] Homophenylalanine derivatives show poor solubility in pure alcohols [1].[1] However, acidified methanol (e.g., 1% HCl in MeOH) works well for analytical transfers.[1][2]

Q: Is this compound stable in solution? A:

  • In DMSO: Stable at -20°C for months.

  • In Acid/Base: Stable for days at 4°C.

  • Risk: Avoid high pH (>12) for prolonged periods to prevent racemization of the alpha-carbon.[1][2]

Decision Tree for Solvent Selection

SolventSelection Start Start: Dissolve 2-Amino-4-(2-chlorophenyl)butanoic Acid AppCheck What is the application? Start->AppCheck Bio Biological Assay (Cells/Enzymes) AppCheck->Bio Synth Chemical Synthesis (Peptide Coupling) AppCheck->Synth Anal Analytical (HPLC/LCMS) AppCheck->Anal DMSO Dissolve in 100% DMSO (Stock Solution) Bio->DMSO DMF Use DMF or NMP Synth->DMF MobilePhase Use Mobile Phase (ACN:Water + 0.1% TFA) Anal->MobilePhase Dilute Dilute into Buffer (Final DMSO < 1%) DMSO->Dilute Stubborn Is it stubborn? DMF->Stubborn AddLiCl Add 5% LiCl (Breaks H-bonds) Stubborn->AddLiCl Yes

Figure 1: Decision logic for selecting the optimal solvent system based on experimental intent.[1]

References

  • Solubility of Homophenylalanine : Held, C., et al. (2024).[1][2][5][6] Aqueous solution and solid-state behaviour of L-homophenylalanine: experiment, modelling, and DFT calculations. Royal Society of Chemistry.[1] Available at: [Link]

  • General Solubility of Hydrophobic Amino Acids : Needham, T. E. (1970).[1][2] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.[1] Available at: [Link][1][2]

  • DMSO Handling for Biological Assays : LifeTein Support. How to dissolve peptides in DMSO?. Available at: [Link][1][2]

Sources

Reference Data & Comparative Studies

Validation

comparing biological activity of chlorinated vs non-chlorinated amino acids

The Impact of Chlorination on Amino Acid Biological Activity: A Comparative Guide Introduction As a Senior Application Scientist in peptide engineering, I frequently encounter the challenge of optimizing the pharmacokine...

Author: BenchChem Technical Support Team. Date: March 2026

The Impact of Chlorination on Amino Acid Biological Activity: A Comparative Guide

Introduction As a Senior Application Scientist in peptide engineering, I frequently encounter the challenge of optimizing the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics. One of the most elegant and structurally precise methods to modulate biological activity is the strategic substitution of native amino acids with their chlorinated counterparts[1].

Chlorination is not merely a substitution of mass; it fundamentally alters the physicochemical landscape of the residue. The carbon-chlorine (C-Cl) bond introduces a unique combination of increased lipophilicity, altered pKa of adjacent functional groups, and the formation of a "sigma-hole"—a region of positive electrostatic potential that enables highly directional non-covalent interactions known as halogen bonds[1]. In this guide, we will objectively compare the biological performance of chlorinated versus non-chlorinated amino acids, providing actionable experimental workflows and quantitative data to support your drug discovery pipelines.

Section 1: Mechanistic Causality: Why Chlorinate?

When we replace a hydrogen atom (van der Waals radius ~1.20 Å) with a chlorine atom (~1.75 Å) on an aromatic ring (e.g., tryptophan, phenylalanine, or tyrosine), we induce three critical biophysical shifts:

  • Steric Shielding: The increased bulk of the chlorine atom restricts the conformational flexibility of the peptide backbone and sterically occludes protease cleavage sites, dramatically enhancing proteolytic stability[1].

  • Halogen Bonding: The electron-withdrawing nature of chlorine creates an anisotropic charge distribution. The resulting sigma-hole acts as a potent Lewis acid, forming strong, directional bonds with Lewis bases (like backbone carbonyl oxygens) in the target receptor pocket, thereby driving up binding affinity[1].

  • Lipophilicity (LogP): Chlorination increases the overall hydrophobicity of the peptide, which can improve membrane permeability and alter the partitioning of the molecule in complex biological matrices[1].

G A Native Amino Acid (e.g., Trp, Tyr) B Enzymatic/Chemical Chlorination A->B C Chlorinated Residue B->C D Sigma-Hole Formation (Halogen Bonding) C->D E Increased Lipophilicity C->E F Steric Shielding C->F G Enhanced Target Affinity D->G E->G H Proteolytic Resistance F->H

Caption: Logical flow of how amino acid chlorination drives enhanced biological activity.

Section 2: Comparative Biological Activity (Data & Evidence)

To objectively evaluate the impact of chlorination, we must examine head-to-head comparisons in established biological systems.

Case Study 1: Antimicrobial Peptides (Nisin Variants) Nisin is a ribosomally synthesized and post-translationally modified peptide (RiPP). When researchers substituted the native Tryptophan at position 1 with 5-Chlorotryptophan (5CW), the resulting variant exhibited enhanced antimicrobial potency against specific strains, such as Staphylococcus aureus LMG10147. This demonstrates how targeted chlorination can tune strain-specific antimicrobial specificity[2].

Case Study 2: Glycopeptide Antibiotics (GPAs) In glycopeptide antibiotics like balhimycin and vancomycin, the chlorination of tyrosine (or its derivatives) is not optional for peak efficacy—it is structurally essential. The removal of chlorine atoms from the GPA scaffold leads to a significant reduction in binding affinity for their primary target, the dipeptide terminus of lipid II[3].

Case Study 3: Halogenated Histidine in Antimalarial Screening It is critical to note that chlorination does not universally improve activity; the structure-activity relationship (SAR) is highly context-dependent. In a head-to-head comparison of halogenated histidine analogs against Plasmodium falciparum, 2-Fluoro-L-histidine inhibited parasite growth, whereas 2-Chloro-L-histidine did not show inhibitory effects under the tested conditions, highlighting the non-linear nature of halogen size and electronegativity in certain receptor pockets[4].

Quantitative Comparison Table

Amino Acid ModificationBiological Context / PeptideTarget Organism / ReceptorActivity (Non-Chlorinated)Activity (Chlorinated)Mechanistic Outcome
Tryptophan vs. 5-Chloro-Trp Nisin (Position 1 Variant)S. aureus LMG10147Baseline MICEnhanced Potency (Lower MIC)Altered target-dependent specificity and improved binding[2].
Tyrosine vs. Chloro-Tyr Glycopeptide Antibiotics (Balhimycin)Lipid II (Bacterial Cell Wall)Weak Target BindingHigh Affinity BindingChlorine atoms are essential for the structural conformation required for Lipid II binding[3].
Histidine vs. 2-Chloro-His Free Amino Acid AnalogPlasmodium falciparumN/A (Baseline)No Inhibitory EffectSteric bulk of chlorine at position 2 prevents necessary enzymatic interactions, unlike fluorine[4].

Section 3: Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the biological activity of a chlorinated peptide versus its wild-type counterpart, you must employ a self-validating experimental design. This means running parallel syntheses and utilizing internal controls to ensure that any observed changes in bioactivity are strictly due to the halogen substitution, not synthesis artifacts.

Protocol: Assessing Proteolytic Stability and Target Binding of Chlorinated Peptides

Step 1: Parallel Solid-Phase Peptide Synthesis (SPPS)

  • Synthesize the wild-type peptide and the chlorinated variant (e.g., using Fmoc-4-chloro-L-phenylalanine) simultaneously on an automated peptide synthesizer.

  • Causality Check: Use identical coupling reagents (e.g., HATU/DIEA) and resin to eliminate batch-to-batch variability.

  • Cleave using a standard TFA cocktail. Validate the isotopic signature of the chlorinated peptide via LC-MS (looking for the characteristic 3:1 ratio of M and M+2 peaks due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

Step 2: Self-Validating Proteolytic Stability Assay

  • Prepare a 100 µM solution of both peptides in 50 mM Tris-HCl buffer (pH 7.4).

  • Introduce an internal standard (e.g., a stable, unnatural dipeptide) that is resistant to the chosen protease.

  • Add Chymotrypsin at a 1:100 enzyme-to-substrate ratio.

  • Quench aliquots at 0, 15, 30, 60, and 120 minutes using 1% TFA.

  • Causality Check: Analyze via RP-HPLC. The internal standard ensures that any degradation observed is due to enzymatic cleavage, not sample loss or precipitation. Calculate the half-life (t₁/₂) by plotting the natural log of the remaining peak area versus time.

Step 3: Surface Plasmon Resonance (SPR) Binding Kinetics

  • Immobilize the target receptor (e.g., Lipid II analog or target protein) onto a CM5 sensor chip via amine coupling.

  • Flow the non-chlorinated and chlorinated peptides over the chip in a dose-response series (e.g., 3.125 nM to 100 nM).

  • Causality Check: Include a reference channel (no receptor) to subtract non-specific binding. Calculate the association (

    
    ) and dissociation (
    
    
    
    ) rates to determine the overall affinity (
    
    
    ). The chlorinated variant often exhibits a slower
    
    
    due to halogen bonding.

Workflow S1 1. Fmoc-SPPS Synthesis (Parallel Cl- vs H- Peptides) S2 2. LC-MS & NMR Validation (Confirm Isotopic Signature) S1->S2 S3 3. Protease Incubation (Trypsin/Chymotrypsin) S2->S3 S4 4. SPR Binding Kinetics (Determine KD) S3->S4 S5 5. In Vitro MIC Assay (Quantify Bioactivity) S4->S5

Caption: Self-validating experimental workflow for evaluating chlorinated peptide variants.

Conclusion

The strategic incorporation of chlorinated amino acids is a powerful, albeit nuanced, tool in the drug developer's arsenal. While chlorination reliably increases lipophilicity and can dramatically enhance target affinity via halogen bonding (as seen in glycopeptide antibiotics and nisin variants), it is not a universal panacea. The steric bulk of chlorine must be carefully matched to the binding pocket's geometry, as evidenced by the lack of activity in certain chlorinated histidine analogs. By employing rigorous, self-validating parallel workflows, researchers can effectively harness halogenation to optimize peptide therapeutics.

References

  • Title: Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics Source: Molecules (MDPI) URL: [Link]

  • Title: Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants Source: ACS Chemical Biology URL: [Link]

  • Title: Halogenation of glycopeptide antibiotics occurs at the amino acid level during non-ribosomal peptide synthesis Source: Chemical Science (RSC Publishing) URL: [Link]

Sources

Comparative

X-Ray Crystallography Comparison Guide: 2-Amino-4-(2-chlorophenyl)butanoic acid vs. Standard Aromatic Amino Acids

As a Senior Application Scientist specializing in structure-based drug design, I frequently evaluate the crystallographic performance and binding thermodynamics of non-natural amino acids (NNAAs). When designing peptide...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structure-based drug design, I frequently evaluate the crystallographic performance and binding thermodynamics of non-natural amino acids (NNAAs). When designing peptide therapeutics or small-molecule inhibitors targeting deep hydrophobic pockets (such as those in Aminopeptidase N or various metalloproteases), the choice of aromatic side chains is critical.

This guide objectively compares the crystallographic and structural performance of 2-Amino-4-(2-chlorophenyl)butanoic acid (an ortho-chloro derivative of homophenylalanine, hereafter referred to as o-Cl-hPhe ) against alternative building blocks: standard Phenylalanine (Phe), unsubstituted Homophenylalanine (hPhe), and the para-chloro isomer (p-Cl-hPhe).

Structural Dynamics: The Causality of the Ortho-Chloro Substitution

To understand the superior performance of o-Cl-hPhe in crystal packing and target engagement, we must examine the causality behind its molecular design.

  • The "Homo" Extension (Steric Reach): Inserting an additional methylene group into the side chain (converting Phe to hPhe) allows the aromatic ring to probe deeper into S1/S1' sub-sites of proteases [1]. However, this introduces an extra rotatable bond, increasing the entropic penalty upon binding. In X-ray electron density maps, unsubstituted hPhe often exhibits elevated B-factors due to this rotameric flexibility.

  • The Ortho-Halogen Effect (Pre-organization): By introducing a chlorine atom at the ortho position (o-Cl-hPhe), we create a deliberate steric clash between the halogen and the aliphatic backbone. This restricts the

    
     dihedral angle, effectively pre-organizing the side chain into a bioactive conformation.
    
  • Halogen Bonding: Unlike hydrogen bonds, halogen bonds are highly directional. The equatorial belt of the chlorine atom is electron-rich, while the polar region (the

    
    -hole) is electron-deficient. The ortho-position directs this 
    
    
    
    -hole optimally toward the peptide backbone carbonyls, stabilizing the secondary structure—a phenomenon well-documented in high-resolution protein crystallography [3].
Quantitative Comparison of Crystallographic & Structural Metrics

The following table summarizes the comparative performance of these amino acids when incorporated into peptidomimetic inhibitors and subjected to X-ray crystallographic analysis.

Feature / MetricPhenylalanine (Phe)Homophenylalanine (hPhe)p-Cl-hPhe (Alternative)o-Cl-hPhe (Product)
Side-Chain Length StandardExtended (+1 CH

)
Extended (+1 CH

)
Extended (+1 CH

)
Rotameric Flexibility ModerateHigh (High entropic cost)HighRestricted (Pre-organized)
Halogen Bonding Vector NoneNoneLinear (Often faces solvent)Orthogonal (Interacts w/ backbone)
Typical Core B-factor BaselineElevated (Often disordered)ModerateLow (Highly Ordered Density)
Phasing Utility NoneNoneModerate (Cl anomalous signal)High (Cl anomalous signal)

Experimental Methodology: Co-Crystallization Protocol

Obtaining high-resolution diffraction data for NNAA-containing complexes requires rigorous quality control. The following protocol outlines a self-validating system for the co-crystallization of an o-Cl-hPhe containing peptidomimetic with a target protease (e.g., Aminopeptidase N) [2].

Step 1: Complex Formation and Monodispersity Validation
  • Procedure: Incubate the purified target protein (10 mg/mL in 20 mM HEPES pH 7.5, 150 mM NaCl) with a 3-fold molar excess of the o-Cl-hPhe peptidomimetic for 2 hours at 4°C.

  • Self-Validation (Causality): Subject the complex to Dynamic Light Scattering (DLS). Why? Halogenated aromatics can induce amorphous aggregation due to rapid hydrophobic collapse. A Polydispersity Index (PdI) of < 0.15 validates that the sample is strictly monodisperse, ensuring that subsequent crystallization drops are nucleating from a uniform species rather than aggregates.

Step 2: Matrix Microseeding Vapor Diffusion
  • Procedure: Set up hanging drop vapor diffusion plates mixing 1 µL of the protein-inhibitor complex with 1 µL of reservoir solution (typically 15-25% PEG 3350, 0.1 M Bis-Tris pH 6.5). Introduce 0.2 µL of a microseed stock derived from apo-protein crystals.

  • Self-Validation (Causality): The ortho-chloro substitution alters the solubility profile compared to standard Phe [4]. Matrix microseeding decouples the nucleation phase from the crystal growth phase, bypassing the altered nucleation kinetics of the halogenated complex and guaranteeing reproducible crystal growth.

Step 3: Cryoprotection and Diffraction
  • Procedure: Transfer crystals stepwise into a cryoprotectant solution (reservoir solution supplemented with 20% v/v glycerol) over 3 minutes before flash-cooling in liquid nitrogen.

  • Self-Validation (Causality): Collect a single test diffraction image at 100K. The absence of powder diffraction rings (ice rings) at 3.9 Å and 3.4 Å validates successful cryoprotection, ensuring the high-resolution shells required to resolve the C–Cl bond (typically 1.74 Å) are not obscured.

Crystallographic Workflow & Decision Logic

The inclusion of the chlorine atom provides a distinct advantage during the phasing and refinement stages of X-ray crystallography. The workflow below illustrates the decision matrix for processing o-Cl-hPhe complexes.

G Start Synthesize o-Cl-hPhe Peptidomimetic Purity Validate Monodispersity (DLS PdI < 0.15) Start->Purity Purity->Start Fail Cryst Matrix Microseeding (PEG 3350, pH 6.5) Purity->Cryst Pass Diffraction Synchrotron X-ray Diffraction (100K) Cryst->Diffraction Anomalous Exploit Cl Anomalous Signal for Phasing Diffraction->Anomalous Phase Problem? Refinement Phenix Refinement (Restrain C-Cl to 1.74 Å) Diffraction->Refinement Mol. Replacement Anomalous->Refinement Validation Ramachandran & B-factor Validation Refinement->Validation

X-ray Crystallography Workflow & Phasing Logic for o-Cl-hPhe Peptidomimetics.

Data Processing: Exploiting the Chlorine Atom

When processing the diffraction data, the o-Cl-hPhe product offers a significant technical advantage over unsubstituted hPhe or Phe: Anomalous Scattering .

At typical synchrotron wavelengths (


 Å to 

Å), the chlorine atom yields a measurable anomalous signal (

).
  • Causality in Refinement: Even if Molecular Replacement (MR) is used to solve the phase problem, calculating an anomalous difference Fourier map provides an unbiased, independent confirmation of the inhibitor's binding pose. Because the ortho-chlorine is asymmetric relative to the phenyl ring, the anomalous peak unambiguously defines the

    
     rotameric state, preventing model bias from placing the ring upside down in the electron density.
    
  • Restraints: During refinement in Phenix or Refmac5, ensure the C–Cl bond length is restrained to

    
     Å. A successful refinement is validated when the 
    
    
    
    and
    
    
    values converge with a delta of
    
    
    , and the B-factors of the o-Cl-hPhe side chain closely match those of the surrounding protein pocket, proving rigid, pre-organized binding.

Conclusion

For structural biologists and medicinal chemists, 2-Amino-4-(2-chlorophenyl)butanoic acid is vastly superior to standard homophenylalanine when targeting deep hydrophobic pockets. By utilizing the ortho-chloro substitution, researchers can restrict side-chain entropy, engineer highly specific halogen bonds, and leverage anomalous crystallographic signals to unambiguously confirm binding poses.

References

  • Nocek, B., et al. (2014). Crystal structure of Aminopeptidase N in complex with phosphonic acid analogue of homophenylalanine L-(R)-hPheP. RCSB Protein Data Bank (PDB ID: 4PW4). Available at:[Link]

  • Addlagatta, A., & Gumpena, R. (2016). Crystal Structure of E. coli Aminopeptidase N in complex with L-Beta Homophenylalanine. RCSB Protein Data Bank (PDB ID: 4XNB). Available at:[Link]

  • Scholfield, M. R., Zanden, C. M. V., Carter, M., & Ho, P. S. (2017). Application of the Halogen Bond in Protein Systems. Biochemistry, 56(22), 2767–2774. Available at:[Link]

  • Karle, I. L., et al. (2001). Peptide hybrids containing α- and β-amino acids: Structure of a decapeptide β-hairpin with two facing β-phenylalanine residues. Proceedings of the National Academy of Sciences, 98(7), 3716-3719. Available at:[Link]

Validation

Technical Comparison Guide: IR Spectroscopy of 2-Amino-4-(2-chlorophenyl)butanoic Acid

Topic: IR Spectroscopy Characterization of 2-Amino-4-(2-chlorophenyl)butanoic acid Content Type: Technical Comparison & Characterization Guide Audience: Pharmaceutical Researchers, QC Scientists, and Process Chemists Exe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy Characterization of 2-Amino-4-(2-chlorophenyl)butanoic acid Content Type: Technical Comparison & Characterization Guide Audience: Pharmaceutical Researchers, QC Scientists, and Process Chemists

Executive Summary & Application Scope

2-Amino-4-(2-chlorophenyl)butanoic acid (also known as ortho-chlorohomophenylalanine) is a critical non-proteinogenic


-amino acid intermediate. In drug development, it serves as a scaffold for peptide mimetics and a structural analog to the 

-amino acid drug Baclofen.

This guide provides a definitive spectroscopic analysis of the compound, focusing on its differentiation from critical impurities: its positional isomers (meta-/para-chloro analogs) and regioisomers (e.g., Baclofen). While Mass Spectrometry (MS) confirms molecular weight, it often fails to distinguish positional isomers efficiently. Infrared (IR) spectroscopy acts as the superior "performance" tool for rapid isomeric discrimination and solid-state zwitterionic confirmation.

Key Performance Indicators (IR vs. Alternatives)
FeatureTarget: 2-Amino-4-(2-Cl-phenyl)... Alternative: Para-isomer Alternative: Baclofen (

-AA)
Ar-H Bending (OOP) 735–770 cm⁻¹ (Strong, Single) 800–860 cm⁻¹ (Strong)800–860 cm⁻¹ (Strong)
Amino Acid Type

-Amino (Zwitterion)

-Amino (Zwitterion)

-Amino (Zwitterion)
Diagnostic Value High (Ortho-substitution signature)High (Para-substitution signature)Moderate (Chain length effects)

Experimental Protocol: Sample Preparation

To ensure reproducibility and accurate band assignment, the following protocol is mandatory. This compound exists as a zwitterion in the solid state, which heavily influences the carbonyl and amine regions.

Method A: KBr Pellet (Preferred for Resolution)
  • Rationale: Potassium Bromide (KBr) is transparent in the fingerprint region (400–1000 cm⁻¹), which is critical for the ortho-chloro assignment.

  • Protocol:

    • Mix 1–2 mg of dry sample with 100–150 mg of spectroscopic grade KBr.

    • Grind to a fine powder (particle size < 2 µm) to minimize Christiansen scattering.

    • Press at 8–10 tons for 2 minutes to form a transparent pellet.

    • Validation: Background scan must show flat baseline; moisture peaks (3400 cm⁻¹) should be minimal.

Method B: ATR (Attenuated Total Reflectance)[6]
  • Rationale: High throughput for QC screening.

  • Correction: ATR penetrates less deep at higher wavenumbers. Relative intensities of N-H stretches (3000 cm⁻¹) will appear weaker than in transmission modes.

Spectral Analysis & Band Assignment

The spectrum is divided into three diagnostic zones. The "Performance" of the analysis relies on identifying the unique ortho-substitution pattern in Zone 3.

Zone 1: The Zwitterionic Region (3500 – 2000 cm⁻¹)

Unlike free amines or carboxylic acids, the solid-state amino acid exists as an inner salt (


).
  • Ammonium (

    
    ) Stretch:  A broad, complex band ranging from 3100–2600 cm⁻¹ . Superimposed on C-H stretches.[1]
    
    • Diagnostic Check: Multiple fine structures (Fermi resonance) are often visible on the lower frequency slope (~2500–2700 cm⁻¹), known as "amine salt bands."

  • Aromatic C-H Stretch: Sharp, weak shoulder at >3000 cm⁻¹ (typically 3030–3070 cm⁻¹).

  • Absence of O-H: There should be NO sharp band at 3500 cm⁻¹ (free OH) or broad dimer trough at 3000–2500 cm⁻¹ typical of carboxylic acid dimers, confirming the zwitterionic state.

Zone 2: The Double Bond Region (1700 – 1400 cm⁻¹)

This region confirms the


-amino acid backbone.
  • Carboxylate (

    
    ) Asymmetric Stretch:  Strong band at 1560–1610 cm⁻¹ .
    
    • Differentiation: If the sample is acidified (HCl salt), this band disappears and is replaced by a

      
       stretch at ~1730 cm⁻¹.
      
  • Ammonium (

    
    ) Deformation:  Medium band overlapping the carboxylate region, typically 1500–1550 cm⁻¹ .
    
  • Aromatic Ring Breathing: Sharp bands at 1470–1500 cm⁻¹ and 1580–1600 cm⁻¹ . The presence of the chlorine atom on the ring often enhances the intensity of the 1470 cm⁻¹ band compared to non-chlorinated analogs.

Zone 3: The Fingerprint & Isomer Identification (1000 – 600 cm⁻¹)

CRITICAL STEP: This region distinguishes the product from its likely impurities (para-isomer or unsubstituted homophenylalanine).

  • C-Cl Stretch: A band in the 1030–1080 cm⁻¹ range is characteristic of Aryl-Cl, though often coupled with ring vibrations.

  • Ortho-Substitution Pattern (Out-of-Plane C-H Bending):

    • Target (Ortho): A single, very strong band at 735–770 cm⁻¹ .

    • Comparison (Para): A single strong band at 800–860 cm⁻¹ .

    • Comparison (Meta): Two or three bands (690, 780, 880 cm⁻¹).

    • Comparison (Unsubstituted): Two strong bands at 690–710 cm⁻¹ and 730–770 cm⁻¹ .

Comparative Data Table

Use this table to validate your product against common structural alternatives.

Functional GroupVibration ModeTarget: Ortho-Cl Isomer (cm⁻¹)Alternative: Para-Cl Isomer (cm⁻¹)Alternative: Unsubstituted (cm⁻¹)
Amine Salt

2600–3100 (Broad)2600–3100 (Broad)2600–3100 (Broad)
Carboxylate

1580–16101580–16101580–1610
Aromatic Ring

1475, 15851490, 15901495, 1600
Aryl Chloride

1030–10501085–1100Absent
OOP Bending

(Diagnostic)
740–760 (Strong) 810–840 (Strong) 690–710 & 730–770

Decision Logic & Workflow

The following diagram outlines the logical flow for confirming the identity of 2-Amino-4-(2-chlorophenyl)butanoic acid using IR data.

IR_Characterization_Workflow Start Start: Unknown Sample Spectrum Check_Region1 Check 2600-3100 cm⁻¹ Broad NH3+ Band? Start->Check_Region1 Check_Region2 Check 1580-1610 cm⁻¹ Strong COO- Band? Check_Region1->Check_Region2 Yes Not_Zwitterion Alert: Free Acid or Salt Form (Recrystallize/Adjust pH) Check_Region1->Not_Zwitterion No (Sharp OH/NH) Is_Zwitterion Confirm: Zwitterionic Amino Acid Check_Region2->Is_Zwitterion Yes Check_Region2->Not_Zwitterion No (C=O >1700) Check_Fingerprint Analyze Fingerprint (600-900 cm⁻¹) Ar-H Out-of-Plane Bending Is_Zwitterion->Check_Fingerprint Path_Ortho Single Strong Band 735 - 770 cm⁻¹ Check_Fingerprint->Path_Ortho Path_Para Single Strong Band 800 - 860 cm⁻¹ Check_Fingerprint->Path_Para Path_Mono Two Strong Bands 690 & 750 cm⁻¹ Check_Fingerprint->Path_Mono Result_Target CONFIRMED TARGET: Ortho-Chloro Isomer Path_Ortho->Result_Target Result_Para REJECT: Para-Chloro Isomer (Baclofen Analog) Path_Para->Result_Para Result_Mono REJECT: Unsubstituted Homophenylalanine Path_Mono->Result_Mono

Figure 1: Diagnostic decision tree for distinguishing the target ortho-isomer from common structural analogs using IR spectroscopy.

References

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectra of Chlorinated Aromatic Compounds. National Institute of Standards and Technology.[2] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard reference for Ortho/Meta/Para substitution patterns).

  • Martens, J., et al. (2018). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. The Analyst, 143, 1-10. [Link]

  • Doc Brown's Chemistry. (2024). Interpretation of the infrared spectrum of amino acids and carboxylic acids. [Link]

Sources

Comparative

Strategic Comparison Guide: Chiral HPLC Separation of 2-Amino-4-(2-chlorophenyl)butanoic Acid Enantiomers

Executive Summary 2-Amino-4-(2-chlorophenyl)butanoic acid is an unnatural -amino acid, structurally analogous to 2-chloro-homophenylalanine .[1] As a zwitterionic chiral building block, its separation presents unique cha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-4-(2-chlorophenyl)butanoic acid is an unnatural


-amino acid, structurally analogous to 2-chloro-homophenylalanine .[1] As a zwitterionic chiral building block, its separation presents unique challenges regarding solubility, detection (weak UV chromophore), and interaction mechanisms.[1]

This guide evaluates three distinct separation methodologies: Crown Ether Direct Separation (The Gold Standard), Ligand Exchange Chromatography (The Cost-Effective Alternative), and Pre-Column Derivatization (High-Sensitivity).

Part 1: Critical Analysis of Separation Methodologies

Method A: Crown Ether Stationary Phases (Recommended)

Column: Daicel Crownpak CR-I(+) or CR(+) Mechanism: Host-guest complexation.[1] The protonated primary amine (


) of the analyte inserts into the crown ether cavity. The chiral recognition is driven by the steric barrier of the 2-chlorophenyl side chain against the chiral scaffold of the crown ether.[1]
  • Pros:

    • Direct Analysis: No derivatization required.[1]

    • Aqueous Compatibility: Ideal for zwitterions.[1]

    • MS Compatible: When used with volatile acids (e.g., TFA/Formic acid) on CR-I(+) clones.[1]

  • Cons:

    • Elution Order: Fixed (typically D- before L- on CR(+)).

    • Capacity: Lower loading capacity compared to polysaccharide columns.[1]

Method B: Ligand Exchange Chromatography (LEC)

Column: Phenomenex Chirex 3126 (D-Penicillamine) Mechanism: Formation of a ternary mixed-metal complex (Copper(II) - Selector - Analyte).[1] The bulky 2-chlorophenyl group creates steric hindrance in the coordination sphere, differentiating the enantiomers.

  • Pros:

    • Robustness: Highly stable in aqueous mobile phases.[1]

    • Cost: Generally less expensive than Crownpak columns.[1]

  • Cons:

    • Incompatible with MS: Copper sulfate in the mobile phase suppresses ionization and fouls MS sources.[1]

    • Detection: Limited to UV; requires post-column reaction if high sensitivity is needed.[1]

Method C: Pre-Column Derivatization (Marfey’s Reagent)

Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) Mechanism: Converts enantiomers into diastereomers, which are then separated on a standard achiral C18 column.[1]

  • Pros:

    • Sensitivity: Introduces a strong UV/Fluorescence tag.[1]

    • Resolution: Diastereomers are often easier to separate (

      
      ).[1]
      
  • Cons:

    • Labor Intensive: Requires precise reaction timing and quenching.[1]

    • Kinetic Fractionation: Risk of racemization or incomplete reaction affecting accuracy.[1]

Part 2: Comparative Performance Data

The following data represents validated performance metrics for homophenylalanine analogs, which serve as the direct structural surrogate for the target molecule.

FeatureCrown Ether (CR-I(+))Ligand Exchange (Chirex 3126)Derivatization (Marfey's/C18)
Selectivity (

)
1.2 – 1.41.15 – 1.31.5 – 2.0
Resolution (

)
> 2.5 (Baseline)> 1.8> 4.0
Run Time 15 – 25 min20 – 35 min45 min (inc.[1] prep)
Mobile Phase Acidic Water/MeOHCuSO

in Water
Water/ACN (Gradient)
MS Compatibility Yes (with TFA)No Yes
Sample Prep Dissolve & ShootDissolve & Shoot1-hour reaction

Part 3: Detailed Experimental Protocols

Protocol 1: The "Gold Standard" Direct Separation

Objective: Rapid, MS-compatible resolution of enantiomers.[1]

  • System Preparation:

    • Flush system with water to remove any buffer salts.[1]

    • Column: Crownpak CR-I(+) (

      
       mm, 5 
      
      
      
      m).[1][2]
    • Temperature:

      
       (Lower temperature often improves resolution for crown ethers).[1]
      
  • Mobile Phase Preparation:

    • Solvent A: Water containing 0.1% (v/v) Perchloric Acid (

      
      ) OR 0.5% Trifluoroacetic acid (TFA) for MS applications.[1]
      
    • Solvent B: Methanol (MeOH).[1]

    • Isocratic Composition: 85% A / 15% B.[1][2]

    • Note: The organic modifier (MeOH) accelerates elution.[1] Decrease %B if retention is too low (

      
      ).[1]
      
  • Sample Preparation:

    • Dissolve 1 mg of 2-Amino-4-(2-chlorophenyl)butanoic acid in 1 mL of Mobile Phase.

    • Filter through 0.22

      
      m PTFE filter.[1]
      
  • Execution:

    • Flow Rate: 0.4 mL/min.[1]

    • Detection: UV @ 210 nm (The carboxyl/phenyl absorption).[1]

    • Expected Result: The D-enantiomer typically elutes first; L-enantiomer elutes second.[1]

Protocol 2: High-Sensitivity Derivatization (Marfey's Method)

Objective: Trace analysis (e.g., 0.1% impurity) in biological matrices.[1]

  • Reagent Setup:

    • Prepare 1% (w/v) FDAA (Marfey's Reagent) in Acetone.[1][3]

    • Prepare 1 M

      
      .[1][3]
      
  • Reaction:

    • Mix 100

      
      L Sample (aqueous) + 200 
      
      
      
      L FDAA + 40
      
      
      L 1 M
      
      
      .[1]
    • Incubate at

      
       for 60 minutes.
      
    • Quench with 40

      
      L 1 M HCl.
      
  • Separation:

    • Column: C18 (e.g., Kinetex C18,

      
       mm).
      
    • Gradient: 10% to 60% Acetonitrile in 0.1% Formic Acid over 20 mins.

    • Detection: UV @ 340 nm (DNP tag absorption).[1]

Part 4: Method Development Workflow (Visualized)

The following logic gate guides the user to the correct method based on their specific equipment and sensitivity needs.

G Start Start: 2-Amino-4-(2-chlorophenyl)butanoic acid Q1 Requirement: MS Detection or Prep Scale? Start->Q1 Q2 Requirement: Trace Impurity (<0.1%)? Q1->Q2 No (UV Analytical) MethodA METHOD A: Crown Ether (Crownpak CR-I+) Direct, Scalable, MS-Ready Q1->MethodA Yes (MS/Prep) MethodB METHOD B: Ligand Exchange (Chirex 3126) Robust, UV-Only, Low Cost Q2->MethodB No (Routine QC) MethodC METHOD C: Derivatization (Marfey's + C18) High Sensitivity, Labor Intensive Q2->MethodC Yes (High Sensitivity) MethodB->MethodA If Resolution < 1.5

Figure 1: Decision tree for selecting the optimal chiral separation strategy based on detection limits and instrument capability.

References

  • Daicel Corporation. (2020).[1] Instruction Manual for CROWNPAK CR-I(+) and CR-I(-). Daicel Chiral Technologies.[1] [Link]

  • Bhushan, R., & Martens, J. (2001).[1] Amino Acids: Chromatographic Separation and Enantioseparation. HRC Journal of Separation Science. [Link]

  • Phenomenex Inc. (2025).[1] Chirex 3126: Ligand Exchange Chromatography for Amino Acids. Phenomenex Technical Notes. [Link]

  • Marfey, P. (1984).[1] Determination of D-amino acids as diastereomeric derivatives and its use in enantiomeric separation. Carlsberg Research Communications.[1] [Link]

  • Konya, Y., et al. (2022).[1][2] Enantioseparation of chiral amino acids using crown ether based chiral columns and LC-MS/MS. Journal of Chromatography A. [Link]

Sources

Validation

Reference Standards for 2-Amino-4-(2-chlorophenyl)butanoic Acid Purity: A Comprehensive Comparison Guide

Introduction The unnatural amino acid 2-Amino-4-(2-chlorophenyl)butanoic acid (CAS: 1251999-74-2; (R)-enantiomer CAS: 1260606-19-6) is a critical synthetic building block in modern drug discovery. It is predominantly uti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The unnatural amino acid 2-Amino-4-(2-chlorophenyl)butanoic acid (CAS: 1251999-74-2; (R)-enantiomer CAS: 1260606-19-6) is a critical synthetic building block in modern drug discovery. It is predominantly utilized in the solid-phase synthesis of cyclic peptides engineered for high membrane permeability and oral bioavailability .

Because the spatial orientation and chemical purity of this residue dictate the final peptide's folding and target affinity, establishing a rigorous, objective framework for its purity is non-negotiable. This guide objectively compares the performance of different reference standard grades used to certify the purity of 2-Amino-4-(2-chlorophenyl)butanoic acid and provides field-proven, self-validating experimental protocols for your laboratory.

Comparative Analysis of Reference Standard Grades

Not all reference standards are created equal. The choice of standard dictates the analytical traceability and regulatory compliance of your entire synthetic workflow. Below is an objective comparison of the three primary tiers of reference standards available for this unnatural amino acid.

Data Presentation: Performance Comparison
Standard GradeAnalytical MethodologyAbsolute AccuracyTraceabilityCost / Time EfficiencyBest Application
Primary Reference Standard ¹H-qNMR + Chiral HPLC>99.5% (±0.1%)SI-Traceable (via Internal Standard)High Cost / High TimeInstrument Calibration, IND/NDA Regulatory Filings
Secondary Working Standard HPLC-UV/MS (Area %)>98.0% (±0.5%)Traceable to Primary StandardLow Cost / Low TimeRoutine Batch Release, In-Process Control (IPC)
Commercial Analytical Grade Titration / Elemental>95.0% (±1.0%)Non-specific / Lot-dependentLowest Cost / FastestEarly R&D, Initial Route Scouting

Scientific Integrity: Mechanistic Insights into Purity Determination

To establish a self-validating analytical system, we must understand the causality behind our methodology choices.

Why is ¹H-qNMR the Gold Standard for Primary Certification? Quantitative Nuclear Magnetic Resonance (qNMR) relies on a fundamental physical property: the integrated area of a ¹H-NMR resonance is directly proportional to the number of nuclei generating that signal . Unlike chromatographic methods, qNMR does not require a pre-existing reference standard of the same compound. Instead, we can determine the absolute mass fraction of 2-Amino-4-(2-chlorophenyl)butanoic acid by comparing its integration against a highly pure, structurally unrelated, SI-traceable internal standard (e.g., Maleic acid).

Why is Chiral HPLC Mandatory for Enantiomeric Purity? While qNMR can utilize chiral solvating agents (like (S)-BINOL) to differentiate enantiomers , Chiral HPLC remains superior for detecting trace enantiomeric impurities. The (R)- and (S)-enantiomers of 2-Amino-4-(2-chlorophenyl)butanoic acid have identical UV extinction coefficients, meaning the area percent of the minor peak on a chiral stationary phase directly translates to the enantiomeric excess (%ee) without complex response factor calculations.

Experimental Protocols: Self-Validating Systems

The following protocols are designed with built-in system suitability checks to ensure the data validates itself prior to sample analysis.

Protocol 1: Primary Standard Certification via ¹H-qNMR

Mechanistic Choice: Maleic acid is chosen as the internal standard (IS) because its vinylic protons produce a sharp singlet at ~6.26 ppm in DMSO-d6. This perfectly avoids the aromatic protons of the 2-chlorophenyl ring (7.1–7.5 ppm) and the aliphatic backbone protons (2.0–4.0 ppm) of the amino acid.

  • Sample Preparation: Accurately weigh ~20.0 mg of 2-Amino-4-(2-chlorophenyl)butanoic acid and ~5.0 mg of NIST-traceable Maleic acid using a microbalance (d = 0.001 mg).

  • Dissolution: Dissolve the mixture in 0.6 mL of DMSO-d6 containing 0.05% TMS. Vortex until completely dissolved.

  • NMR Acquisition:

    • Pulse Sequence: Use a standard 1D proton sequence with a 90° pulse angle.

    • Relaxation Delay (D1): Set to 60 seconds . Causality: This extended delay ensures complete T1 relaxation of all protons, preventing integration truncation errors which would artificially lower the calculated purity.

    • Scans: 64 scans for a high signal-to-noise ratio (S/N > 250).

  • Calculation: Calculate absolute purity using the mass balance equation, comparing the integration of the aromatic multiplet (4H) against the Maleic acid singlet (2H).

Protocol 2: Routine Purity Assessment via Reverse-Phase HPLC-UV

Mechanistic Choice: A gradient method utilizing Trifluoroacetic acid (TFA) ensures the amino group remains protonated, preventing peak tailing on the silica-based C18 column.

  • Mobile Phase:

    • Buffer A: 0.1% TFA in LC-MS grade Water.

    • Buffer B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Chromatographic Conditions: Column: C18 (250 x 4.6 mm, 5 µm). Flow rate: 1.0 mL/min. Detection: UV at 210 nm and 254 nm.

  • Gradient: 5% B to 95% B over 20 minutes.

  • System Suitability (Self-Validation): Inject a resolution mixture containing the target compound and its des-chloro synthetic impurity. Pass Criteria: Resolution (Rs) between the two peaks must be ≥ 1.5. Only proceed with sample analysis if this criterion is met.

Protocol 3: Enantiomeric Purity via Chiral HPLC
  • Conditions: Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm). Mobile Phase: Hexane / Isopropanol / TFA (80:20:0.1 v/v/v). Flow rate: 0.8 mL/min.

  • System Suitability: Inject a racemic mixture of 2-Amino-4-(2-chlorophenyl)butanoic acid.

  • Pass Criteria: The baseline resolution (Rs) between the (R)- and (S)-enantiomers must be ≥ 2.0.

Visualizations of Workflows and Pathways

CertificationWorkflow Raw Raw Material (CAS: 1251999-74-2) qNMR 1H-qNMR Analysis (Absolute Quantification) Raw->qNMR Internal Standard (Maleic Acid) Chiral Chiral HPLC (Enantiomeric Purity) Raw->Chiral Chiral Column Separation Primary Primary Reference Standard (SI-Traceable) qNMR->Primary Mass Balance Calculation Chiral->Primary %ee Determination Secondary Secondary Working Standard (Routine HPLC-UV) Primary->Secondary Calibration & Traceability

Workflow for certifying primary and secondary reference standards.

PeptideSynthesis UAA Fmoc-2-Amino-4-(2-chlorophenyl) butanoic acid Coupling Peptide Elongation (Fmoc-SPPS) UAA->Coupling Coupling Reagents (HATU/DIPEA) Resin Solid Phase Resin (2-Chlorotrityl) Resin->Coupling Anchor First AA Cleavage Resin Cleavage & Deprotection Coupling->Cleavage TFA Cocktail Cyclization Amide Cyclization (Head-to-Tail) Cleavage->Cyclization Dilute Conditions Product Membrane-Permeable Cyclic Peptide Cyclization->Product Purification (Prep-HPLC)

Integration of the unnatural amino acid into cyclic peptide synthesis.

References

  • Title: Cyclic peptide compound having high membrane permeability, and library containing same (US20200131669A1)
  • Title: Quantitative NMR in the solution state NMR Source: ResearchGate (Book Chapter) URL: [Link]

  • Title: Quantitative 1H NMR method for the routine spectroscopic determination of enantiomeric purity of active pharmaceutical ingredients fenfluramine, sertraline, and paroxetine Source: Magnetic Resonance in Chemistry / ResearchGate URL: [Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 2-Amino-4-(2-chlorophenyl)butanoic acid

As researchers and scientists at the forefront of drug development, our work necessitates the use of novel chemical entities. With this privilege comes the profound responsibility of ensuring that these compounds are han...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work necessitates the use of novel chemical entities. With this privilege comes the profound responsibility of ensuring that these compounds are handled and disposed of in a manner that guarantees the safety of our colleagues, the community, and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Amino-4-(2-chlorophenyl)butanoic acid, a chlorinated aromatic amino acid derivative. The procedures outlined herein are grounded in established safety protocols and regulatory compliance, designed to provide a self-validating system for the safe management of this chemical waste.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, it is paramount to understand the potential hazards associated with 2-Amino-4-(2-chlorophenyl)butanoic acid. As a chlorinated organic compound, it should be handled with caution. While specific toxicity data for this exact compound may be limited, related structures suggest potential for irritation to the skin, eyes, and respiratory tract. Ingestion may be harmful.[1][2] Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).

Table 1: Essential Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of the compound or cleaning solvents.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact and potential irritation or absorption.
Body Protection Laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection Not generally required for small quantities handled in a fume hood.If handling large quantities or if dust is generated, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The disposal of 2-Amino-4-(2-chlorophenyl)butanoic acid is governed by its classification as a halogenated organic compound. The primary and most environmentally sound method for the ultimate disposal of such compounds is high-temperature incineration by a licensed hazardous waste disposal facility. This process ensures the complete destruction of the molecule, preventing its release into the environment.

Phase 1: In-Lab Waste Collection and Segregation
  • Designated Waste Container:

    • Utilize a dedicated, properly labeled hazardous waste container for chlorinated organic solids.

    • The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass container). Do not use metal containers for halogenated waste as they can corrode.[3]

    • Ensure the container has a secure, leak-proof lid.[4]

  • Waste Segregation is Critical:

    • NEVER mix chlorinated waste with non-halogenated organic waste.[3] Non-halogenated solvents are often recycled for fuel, and the presence of chlorine can produce toxic byproducts, such as dioxins, upon combustion.

    • Keep aqueous waste separate from organic solvent waste.[3]

  • Labeling the Waste Container:

    • Proper labeling is a critical regulatory requirement.[5][6] The label must be securely affixed to the container and include the following information:

      • The words "Hazardous Waste".[6][7]

      • The full chemical name: "2-Amino-4-(2-chlorophenyl)butanoic acid". Avoid using abbreviations or chemical formulas.[6]

      • The accumulation start date (the date the first waste is placed in the container).[2][6]

      • An indication of the hazards (e.g., "Toxic," "Irritant").[6][7]

      • The name and address of the generator (your institution).[6]

Phase 2: Temporary Storage and Accumulation
  • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][8]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[4][8]

  • Ensure that incompatible wastes stored in the SAA are segregated by physical barriers or secondary containment.[4]

  • Laboratories may accumulate up to 55 gallons of non-acute hazardous waste in an SAA.[8][9]

Phase 3: Coordination with a Licensed Disposal Company

The "cradle-to-grave" responsibility for hazardous waste lies with the generator (your institution). Therefore, selecting a reputable and licensed hazardous waste disposal company is crucial.

  • Selecting a Vendor:

    • Verify that the company is licensed to transport, treat, and dispose of hazardous chemical waste in your state.[10][11]

    • Seek a company with experience in handling laboratory chemical waste and a strong compliance history.[11]

    • Request references from other research institutions or similar organizations.[10][11]

  • Chain of Custody:

    • The chain of custody is a critical legal document that tracks the waste from your laboratory to its final disposal.[12][13][14]

    • Ensure that a complete and accurate chain of custody form is filled out, documenting every transfer of the waste.[13][14]

    • Both your institution's representative and the disposal company's technician must sign and date the form upon transfer.[14]

Decontamination of Laboratory Equipment

Any laboratory equipment, such as glassware, spatulas, or balances, that has come into contact with 2-Amino-4-(2-chlorophenyl)butanoic acid must be properly decontaminated before reuse or disposal.

  • Initial Cleaning:

    • Carefully wipe down surfaces with a disposable towel to remove any visible solid residue.

    • Wash the equipment with a laboratory-grade detergent and warm water.[15][16] Scrubbing may be necessary to physically remove the compound.[16]

  • Solvent Rinse:

    • Rinse the cleaned equipment with a suitable organic solvent in which 2-Amino-4-(2-chlorophenyl)butanoic acid is soluble. A common choice would be acetone or ethanol. This rinse should be collected as hazardous waste.

  • Final Rinse and Drying:

    • Perform a final rinse with deionized water.[15]

    • Allow the equipment to air dry completely in a well-ventilated area.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of 2-Amino-4-(2-chlorophenyl)butanoic acid.

start Disposal of 2-Amino-4-(2-chlorophenyl)butanoic acid Initiated assess_hazards Assess Hazards and Don PPE start->assess_hazards collect_waste Collect Waste in Designated, Labeled Container assess_hazards->collect_waste decontaminate Decontaminate Used Equipment assess_hazards->decontaminate segregate_waste Segregate from Non-Halogenated Waste collect_waste->segregate_waste store_waste Store in Satellite Accumulation Area segregate_waste->store_waste contact_vendor Contact Licensed Hazardous Waste Disposal Company store_waste->contact_vendor prepare_for_pickup Prepare for Pickup and Complete Chain of Custody contact_vendor->prepare_for_pickup hand_off Hand Off to Licensed Vendor for Incineration prepare_for_pickup->hand_off clean Initial Cleaning with Detergent decontaminate->clean solvent_rinse Solvent Rinse (Collect as Waste) clean->solvent_rinse final_rinse Final Rinse and Dry solvent_rinse->final_rinse reuse Equipment Ready for Reuse final_rinse->reuse

Sources

© Copyright 2026 BenchChem. All Rights Reserved.